Product packaging for hexose transporter 1(Cat. No.:CAS No. 139046-59-6)

hexose transporter 1

Cat. No.: B1180255
CAS No.: 139046-59-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is an integral membrane protein responsible for the facilitated diffusion of glucose, galactose, mannose, and ascorbic acid across the plasma membrane . As a 492-amino-acid protein with 12 transmembrane domains, it provides basal glucose uptake in virtually all tissues and is particularly critical at blood-tissue barriers . Its function is indispensable for energy metabolism in key organs; it accounts for all glucose transporter-binding sites at the blood-brain barrier and is the primary energy provider for red blood cells and the brain . GLUT1 is a major focus in cancer research due to its elevated expression in numerous malignancies . Tumor cells frequently upregulate GLUT1 to meet the high glycolytic demands of rapid proliferation, a phenomenon known as the Warburg effect. In hypoxic conditions common within tumors, the expression of GLUT1 is enhanced via the hypoxia-inducible factor (HIF) pathway, representing a fundamental metabolic adaptation for tumor growth, invasion, and metastasis . Consequently, GLUT1 is being investigated as a potential therapeutic target and a biomarker for cancer development. Beyond oncology, GLUT1 is a vital target in infectious disease research. The this compound in parasites like Plasmodium falciparum (PfHT1) and Plasmodium vivax (PvHT1) is essential for their survival, as these organisms consume host-derived glucose at a rate 100-fold higher than host cells . Inhibiting these parasite-specific transporters, such as with compound C3361, induces selective starvation and presents a promising novel mechanism of action for anti-malarial drug development . Furthermore, the hexose transporter in Trypanosoma cruzi (TcrHT) is a potential drug target for Chagas disease . Research into GLUT1 Deficiency Syndrome , a neurological disorder caused by mutations in the SLC2A1 gene, underscores its critical role in brain function. This syndrome is characterized by impaired glucose transport into the brain, leading to seizures, developmental delay, and movement disorders . Studying GLUT1 in this context provides insights into neuronal energy homeostasis and potential therapeutic strategies, such as ketogenic diets . Given its pivotal role from embryogenesis through adulthood in health and disease, this compound is an essential reagent for research in cell metabolism, oncology, neurology, and microbiology.

Properties

CAS No.

139046-59-6

Molecular Formula

C6H6F2N2O3

Synonyms

hexose transporter 1

Origin of Product

United States

Molecular Biology and Genetic Organization of Hexose Transporter 1

Gene Identification and Genomic Localization

The identification and localization of the HXT1 gene have been crucial in understanding its function and regulation. Studies in Saccharomyces cerevisiae have pinpointed its specific location within the genome and revealed the existence of variants and homologous genes in other species.

Saccharomyces cerevisiae HXT1 (YHR094C) Gene Locus and Variants

In Saccharomyces cerevisiae, the HXT1 gene is systematically named YHR094C and is located on the right arm of chromosome VIII, situated between the AHT1 and HXT5 genes. yeastgenome.org It is classified as an open reading frame (ORF) and is a verified locus. yeastgenome.org HXT1 encodes a low-affinity hexose (B10828440) and pentose (B10789219) transmembrane transporter found in the plasma membrane. yeastgenome.org The Saccharomyces Genome Database (SGD) provides comprehensive information on this locus, including details on its sequence, protein, alleles, and regulation. yeastgenome.org

Analysis of the HXT1 coding sequence in the S288C reference strain has revealed the presence of 30 single nucleotide polymorphisms (SNPs), nine of which result in amino acid polymorphisms. yeastgenome.org HXT1 also has a paralog, HXT6, which arose from the whole genome duplication event in S. cerevisiae. yeastgenome.orgyeastgenome.org

Identification of HXT1 Homologs in Other Fungal Species

Hexose transporter genes, including homologs of HXT1, are widely distributed among fungal species. Phylogenetic studies have shown that the S. cerevisiae HXT genes belong to a well-supported monophyletic clade within the major facilitator superfamily (MFS). researchgate.netoup.com This clade includes members from other major fungal lineages, such as Aspergillus fumigatus, Ustilago maydis, and Schizosaccharomyces pombe, suggesting that the HXT family originated or expanded after the divergence of the fungal lineage from animal and plant lineages. researchgate.net

Studies have identified hexose transporter genes in various fungi, including the root endophyte Piriformospora indica, where 19 putative hexose transporter genes were found, showing varying degrees of homology to each other and to transporters in S. cerevisiae and Candida albicans. frontiersin.org In Laccaria bicolor, 15 putative hexose transporter genes have been identified, with some characterized as high-affinity glucose transporters. frontiersin.org The biotrophic rust fungus Uromyces fabae also expresses an HXT1 gene, suggesting its role in nutrient acquisition from host plants. researchgate.net In the methylotrophic yeast Hansenula polymorpha, a functional hexose transporter gene, also designated HXT1, has been identified and characterized as a low-affinity hexose transporter, showing high similarity to functional low-affinity transporters from other yeasts like S. cerevisiae Hxt3 and Kluyveromyces lactis Rag1. asm.orgnih.gov

Identification of Hexose Transporter Genes in Other Organisms (e.g., Plants, Protists)

Hexose transporters are not limited to fungi and are found across various kingdoms, including plants and protists. In plants, large families of hexose transporter genes have been identified in species like Arabidopsis, Chenopodium, and Ricinus. nih.gov These transporters, often referred to as monosaccharide transporters (MSTs) or sugar transport proteins (STPs), belong to the MFS and typically contain 12 transmembrane domains. mdpi.comoup.com Plant hexose transporters are involved in various processes, including sugar uptake, translocation, and allocation within the plant. mdpi.comoup.com For example, in tomato (Solanum lycopersicum), a hexose transporter gene, LeHT1 (SlHT1), has been identified and shown to be preferentially expressed in tomato yellow leaf curl virus (TYLCV)-resistant plants. researchgate.net

In parasitic protists, hexose transporters play a critical role in nutrient acquisition from their hosts. nih.govasm.org For instance, Plasmodium falciparum, the parasite responsible for malaria, possesses a hexose transporter (PfHT) that is a homolog of mammalian GLUT1 and transports glucose, fructose (B13574), mannose, and galactose. nih.govasm.org Trypanosoma brucei, the causative agent of African trypanosomiasis, has two hexose transporter genes, TbHT1 and TbHT2, which show sequence identity to GLUT1. asm.org Leishmania species also possess hexose transporters related to the GLUT1 family. nih.gov SWEET (Sugars Will Eventually be Exported Transporters) proteins, another class of sugar transporters, have also been identified in protists. researchgate.net

Gene Structure and Transcriptional Features

Understanding the structure of the HXT1 gene and the features that govern its transcription is essential for comprehending its regulation.

Open Reading Frame and Coding Sequence Analysis

The Saccharomyces cerevisiae HXT1 gene (YHR094C) has a coding sequence that is 1713 nucleotides long. yeastgenome.org This coding sequence translates into a protein (Hxt1p) that is 570 amino acids in length. yeastgenome.orguniprot.org Analysis of the Hxt1p protein sequence predicts it to be a hydrophobic protein containing 12 putative membrane-spanning domains, a characteristic feature of members of the major facilitator superfamily. nih.govnih.govnih.gov It also contains a central hydrophilic domain and hydrophilic N- and C-terminal domains. nih.gov The Hxt1p protein has a calculated molecular mass of approximately 62.7 kDa. yeastgenome.org

The protein sequence of Hxt1p shares significant identity with other hexose transporters in S. cerevisiae, including 69% identity to Gal2p and 66% identity to Hxt2p. nih.govnih.gov A putative leucine (B10760876) zipper motif has been identified at a conserved location within the second membrane-spanning domain of Hxt1p, Gal2p, and Hxt2p. nih.govnih.gov

Promoter Regions and Regulatory Elements

The transcription of the HXT1 gene in S. cerevisiae is tightly regulated in response to glucose availability and other environmental factors. The promoter region, located upstream of the coding sequence, contains various regulatory elements that are bound by transcription factors. oup.comnih.gov

Research has identified a glucose-sensitive promoter region upstream of the S. cerevisiae HXT1 gene, with a minimal sequence between -750 bp and -161 bp being sufficient for glucose sensitivity. igem.org This region contains binding motifs for Rgt1p, a transcriptional modulator involved in the yeast glucose-induction pathway. nih.gov In the absence of glucose, Rgt1p binds to the HXT1 promoter and represses its transcription, often in conjunction with the corepressors Ssn6p and Tup1p. asm.orgnih.govmdpi.comnih.gov

Glucose induces HXT1 expression by inhibiting the function of the Rgt1p repressor. asm.orgpnas.org This process involves the Snf3p and Rgt2p glucose sensors located in the plasma membrane, which signal the presence of glucose and lead to the inactivation or degradation of Mth1p and Std1p, proteins that enhance Rgt1p's repressor activity. asm.orgmdpi.compnas.orgoup.com The SCFGrr1 ubiquitin ligase complex is involved in the glucose-induced degradation of Mth1p and Std1p. asm.org

In addition to the glucose induction pathway, the HOG (High Osmolarity Glycerol) pathway and the TOR (Target of Rapamycin) network have also been implicated in the transcriptional regulation of HXT1. nih.govmdpi.comoup.com The HOG pathway is thought to modulate HXT1 expression through the Sko1p-Tup1p-Ssn6p complex. nih.gov Glucose phosphorylating enzymes, particularly Hxk2p, also appear to influence the expression pattern of HXT genes, including HXT1. yeastgenome.orgmdpi.com

The expression of HXT1 is maximal during the lag and early exponential phases of growth in the presence of glucose, decreasing significantly as cells enter the later exponential phase. uniprot.orgnih.gov

Here is a table summarizing some key features of the S. cerevisiae HXT1 gene:

FeatureDetailSource
Standard NameHXT1 yeastgenome.org
Systematic NameYHR094C yeastgenome.org
Chromosomal LocalizationChromosome VIII, right arm, between AHT1 and HXT5 yeastgenome.org
Coding Sequence Length1713 nucleotides yeastgenome.org
Protein Length570 amino acids yeastgenome.orguniprot.org
Putative Transmembrane Domains12 nih.govnih.gov
ParalogHXT6 yeastgenome.orgyeastgenome.org
Primary RegulationInduced by high glucose, repressed by low glucose (via Rgt1p, Snf3p/Rgt2p) oup.comasm.orgmdpi.comnih.gov
Other Regulatory PathwaysHOG pathway, TOR network nih.govmdpi.comoup.com

Protein Characteristics and Primary Structure

Hxt1p is a transmembrane protein localized in the plasma membrane, where it facilitates the transport of hexoses into the cell. yeastgenome.orgnih.gov It is characterized as a low-affinity glucose transporter, meaning it is primarily active when glucose is present at high concentrations in the environment. oup.comoup.com

Amino Acid Sequence and Predicted Length

The Hxt1 protein consists of 570 amino acids. uniprot.orgyeastgenome.orgharvard.edu Its calculated molecular mass is approximately 63.261 kDa. uniprot.org The protein sequence is complete and has been recorded in databases such as UniProtKB. uniprot.org

Table 1: Hxt1p Primary Structure Characteristics

Characteristic Value Source
Amino Acid Length 570 uniprot.orgyeastgenome.orgharvard.edu
Predicted Molecular Mass ~63.261 kDa uniprot.org

Paralogous Relationships (e.g., HXT6 in Saccharomyces cerevisiae)

HXT1 has a paralog in Saccharomyces cerevisiae, HXT6. yeastgenome.orgyeastgenome.org This paralogous relationship arose from a whole genome duplication event in yeast evolution. yeastgenome.orgyeastgenome.org While both are hexose transporters, they exhibit different affinities for glucose; Hxt1p is a low-affinity transporter, whereas Hxt6p is a high-affinity transporter. oup.comyeastgenome.org Hxt1p and Hxt6p are both members of the major facilitator superfamily. yeastgenome.orgthebiogrid.org

Conserved Domains and Motifs (e.g., MFS Superfamily, GR-[KR] motifs, PETKG sequence)

Hxt1p belongs to the Major Facilitator Superfamily (MFS) of transporters. oup.comyeastgenome.orgthebiogrid.org MFS transporters are a large and diverse group of secondary carriers that facilitate the transport of various substrates, including sugars, across membranes. frontiersin.orgresearchgate.net Proteins in the MFS typically contain 12 transmembrane domains (TMs). nih.govfrontiersin.orgmolbiolcell.orgresearchgate.net Hxt1p is predicted to have 12 putative membrane-spanning domains, with both the N- and C-termini located in the cytosol. nih.govharvard.edu A central hydrophilic domain is located between the transmembrane domains. nih.gov

Conserved motifs are characteristic of sugar transporters within the MFS. These often include two conserved GR-[KR] motifs and a PETKG sequence. nih.gov These motifs are important for the structure and function of these transporters, including substrate binding. frontiersin.orgnih.gov While the search results confirm Hxt1p is an MFS transporter with 12 transmembrane domains and cytosolic N- and C-termini, specific details about the presence and location of the GR-[KR] and PETKG motifs within Hxt1p were not explicitly detailed in the provided snippets, although their general presence in sugar transporters of the MFS is noted. nih.gov

Post-Translational Modifications and Protein Turnover

The activity and abundance of Hxt1p are subject to post-translational modifications and regulated protein turnover, particularly in response to glucose availability. yeastgenome.orgresearchgate.netnih.gov

Phosphorylation Sites and Regulatory Roles

Hxt1p is known to be phosphorylated on multiple residues. yeastgenome.org The Saccharomyces Genome Database indicates that Hxt1p is phosphorylated on 18 residues. yeastgenome.org Phosphorylation can play a regulatory role in the activity and stability of hexose transporters. For instance, phosphorylation is often a signal for ubiquitination, which targets proteins for degradation. gwu.edu Protein activity of Hxt1p is regulated by phosphorylation involving kinases such as Atg1p, Cdc28p, and Npr1p. yeastgenome.org

Ubiquitination and Degradation Pathways

Hxt1p undergoes ubiquitination, a process that marks proteins for degradation. yeastgenome.orgresearchgate.netnih.gov Ubiquitination of Hxt1p occurs when glucose levels are low. researchgate.netnih.gov This process is necessary for the endocytosis and subsequent vacuolar degradation of Hxt1p. researchgate.netnih.govgwu.edunih.gov

Studies have identified specific lysine (B10760008) residues in the N-terminal domain of Hxt1p that serve as ubiquitin-acceptor sites. researchgate.netnih.govnih.gov Specifically, lysine residues at positions K12 and K39 have been identified as putative ubiquitination sites by the Rsp5 ubiquitin ligase. researchgate.netnih.gov Mutational analysis of these N-terminal lysine residues can affect the ubiquitination and stability of Hxt1p at the plasma membrane. researchgate.netnih.gov

The degradation of Hxt1p induced by glucose starvation requires the endocytic machinery, including the protein End3, and the deubiquitination enzyme Doa4. researchgate.netnih.govnih.gov Inactivation of the Ras/cAMP-PKA signaling pathway is also needed for Hxt1 turnover, indicating a role for this pathway in regulating Hxt1p stability. researchgate.netnih.govnih.gov

Table 2: Hxt1p Post-Translational Modifications and Turnover

Modification/Process Details Source
Phosphorylation Occurs on 18 residues; regulated by Atg1p, Cdc28p, Npr1p. yeastgenome.org
Ubiquitination Occurs when glucose is low; necessary for endocytosis and degradation. researchgate.netnih.govnih.gov
Ubiquitination Sites Putative sites include K12 and K39 in the N-terminal domain. researchgate.netnih.gov
Degradation Pathway Endocytosis and vacuolar degradation; requires End3 and Doa4. researchgate.netnih.govnih.gov

Biochemical and Functional Characterization of Hexose Transporter 1

Substrate Specificity and Affinity

Hexose (B10828440) transporter 1 exhibits varying degrees of specificity and affinity for different hexose sugars depending on the organism in which it is found.

Glucose, Fructose (B13574), Mannose, and Xylose Transport

Studies on different hexose transporter 1 proteins highlight their diverse substrate preferences. For instance, in the root endophyte Piriformospora indica, the hexose transporter PiHXT5 has been shown to transport multiple sugars including D-glucose, D-fructose, D-xylose, D-mannose, and D-galactose, with decreasing affinity. nih.govfrontiersin.orgfrontiersin.org Arabidopsis thaliana STP1, another this compound, can transport glucose, 3-O-methylglucose, fructose, xylose, mannose, galactose, fucose, 2-deoxyglucose, and arabinose. uniprot.org In contrast, the hexose transporter PsHXT1 from the wheat stripe rust pathogen Puccinia striiformis f.sp. tritici demonstrates a high affinity specifically for glucose. nih.gov The Plasmodium vivax this compound (PvHT1) shows high affinity for glucose and mannose, moderate affinity for methyl-D-glucose, and low affinity for fructose and galactose. nih.govfrontiersin.org In Colletotrichum graminicola, CgHXT1 to CgHXT3 are high-affinity transporters that accept fructose, galactose, or xylose, while CgHXT5 has a narrow substrate specificity for glucose and mannose. nih.gov

Kinetic Parameters (Km and Vmax) and Transport Efficiencies

Kinetic studies provide quantitative measures of this compound activity, specifically the Michaelis constant (Km), which indicates the substrate concentration at which the transport rate is half of the maximum (Vmax). These parameters reflect the transporter's affinity for its substrate and its maximum transport capacity.

For example, Piriformospora indica PiHXT5 exhibits a Km of 2.56 ± 0.18 mM and a Vmax of 24.5 ± 0.69 nmol/min/106 cells for glucose uptake at pH 6.5. frontiersin.orgfrontiersin.org Plasmodium vivax PvHT1 has a Km of 294.1 µM and a Vmax of 1,060 pmol/oocyte/hr for deoxy-D-glucose uptake. nih.govresearchgate.net Arabidopsis thaliana STP1 shows a Km of 20 µM for glucose at pH 6.0 and 32°C. uniprot.org Puccinia striiformis f.sp. tritici PsHXT1 has a Km of 59 ± 12 µM and a Vmax of 7.75 ± 2.33 nm under optimal conditions. nih.gov In Saccharomyces cerevisiae, different hexose transporters (HXTs) exhibit varying kinetic properties; for instance, Hxt1p has a very low affinity for glucose, fructose, and mannose (Km for glucose ~100 mM), while Hxt6p and Hxt7p are high-affinity transporters (Km = 1 to 2 mM). oup.comnih.gov

Here is a table summarizing some reported kinetic parameters for various this compound proteins:

OrganismTransporterSubstrateKm (µM or mM)Vmax (various units)pHTemperature (°C)Source
Piriformospora indicaPiHXT5Glucose2.56 ± 0.18 mM24.5 ± 0.69 nmol/min/106 cells6.5Not specified frontiersin.orgfrontiersin.org
Plasmodium vivaxPvHT1NKDeoxy-D-glucose294.1 µM1,060 pmol/oocyte/hrNot specifiedNot specified nih.govresearchgate.net
Arabidopsis thalianaSTP1Glucose20 µMNot specified6.032 uniprot.org
Puccinia striiformis f.sp. triticiPsHXT1Glucose59 ± 12 µM7.75 ± 2.33 nm~5.5Not specified nih.gov
Saccharomyces cerevisiaeHxt1pGlucose~100 mMNot specifiedNot specifiedNot specified oup.comnih.gov
Saccharomyces cerevisiaeHxt6p/Hxt7pGlucose1-2 mMNot specifiedNot specifiedNot specified nih.gov
Amanita muscariaAmMst1Glucose0.46 mMNot specifiedNot specifiedNot specified researchgate.net
Amanita muscariaAmMst1Fructose4.20 mMNot specifiedNot specifiedNot specified researchgate.net
Plasmodium falciparumPfHT1Glucose~1 mMNot specifiedNot specifiedNot specified nih.govportlandpress.com
Plasmodium knowlesiPkHT1Glucose~0.67 mMNot specifiedNot specifiedNot specified nih.govportlandpress.com
Plasmodium yoeliiPyHT1Glucose~0.12 mMNot specifiedNot specifiedNot specified nih.govportlandpress.com

Competition Experiments with Analogues

Competition experiments using hexose analogues are valuable for determining the substrate specificity of this compound and identifying potential inhibitors. These experiments involve measuring the uptake of a labeled substrate in the presence of varying concentrations of unlabeled potential competitors.

For example, competition experiments with Piriformospora indica PiHXT5 showed that D-glucose, D-fructose, D-mannose, D-galactose, and D-xylose could compete with 14C-glucose uptake, indicating that PiHXT5 can transport these sugars. nih.govfrontiersin.orgfrontiersin.org In Plasmodium vivax PvHT1, inhibition experiments revealed strong inhibition of deoxy-D-glucose uptake by glucose, mannose, and ddGlu, while weak inhibition was observed with fructose and galactose, supporting its sugar selectivity. nih.govresearchgate.net Studies on Plasmodium falciparum this compound (PfHT1) used O-methyl-D-glucose analogues in competition assays to assess the importance of different hydroxyl groups of D-glucose in interacting with the transporter. pnas.org In Saccharomyces cerevisiae expressing Hxt1, a glucose competition assay showed that increasing concentrations of glucose inversely correlated with the uptake of a fluorescent glucose analogue (2-NBDG), confirming glucose transport by Hxt1. nih.gov

Transport Mechanisms

This compound proteins can utilize different mechanisms to move sugars across the cell membrane, primarily facilitated diffusion or proton symport.

Facilitated Diffusion Models

Facilitated diffusion is a passive transport mechanism where the transporter protein facilitates the movement of a substrate across the membrane down its concentration gradient without the direct expenditure of metabolic energy. Many hexose transporters, particularly in organisms like Saccharomyces cerevisiae, function via facilitated diffusion. oup.comnih.govoup.comoup.comlibretexts.orgwikidoc.org These transporters bind to the hexose on one side of the membrane, undergo a conformational change, and release the sugar on the other side. libretexts.orgwikidoc.orgcolostate.edu This process does not allow for the accumulation of sugars against a concentration gradient. oup.comoup.com

Proton Symport Mechanisms

In addition to facilitated diffusion, some this compound proteins operate as proton symporters. This is a form of active transport where the movement of a hexose molecule across the membrane is coupled to the movement of protons in the same direction. nih.govnih.govfrontiersin.orgoup.comoup.comoup.comebi.ac.uk This mechanism utilizes the electrochemical gradient of protons (often established by proton pumps) to drive the uptake of hexoses, allowing for the accumulation of sugars inside the cell even when extracellular concentrations are low. oup.comoup.com Examples of this compound proteins reported to function as proton symporters include PsHXT1 from Puccinia striiformis f.sp. tritici nih.gov and PiHXT5 from Piriformospora indica. nih.govfrontiersin.org Uncoupling agents and inhibitors of proton pumps can inhibit the activity of these symporters. nih.govfrontiersin.org

Energy Dependence and Coupling

HXT1 functions as a facilitated diffusion transporter. researchgate.netnih.govoup.com Facilitated diffusion is an energy-independent mechanism that moves substrates across a membrane down their concentration gradient. oup.comoup.com This contrasts with active transport systems, which require metabolic energy, such as ATP hydrolysis or coupling to an electrochemical gradient, to move substrates against a concentration gradient. acs.orgdiva-portal.org

In Saccharomyces cerevisiae, glucose uptake mediated by Hxt transporters, including Hxt1, does not require the input of metabolic energy like ATP. nih.gov While other yeast monosaccharide transporters can operate via energy-consuming proton symport mechanisms, particularly at low sugar concentrations, Hxt1 is characterized by facilitated diffusion. oup.comoup.com This means that Hxt1 facilitates the movement of glucose from an area of higher concentration to an area of lower concentration without directly consuming ATP or being coupled to a proton gradient for uphill transport. nih.govoup.com However, the maintenance of the proton gradient by the ATP-dependent proton pump Pma1 is crucial for the function of other transporters, and energy levels can indirectly affect nutrient import systems. biorxiv.org

Research on Piriformospora indica PiHXT5, another hexose transporter, indicated it functions as an H+/glucose co-transporter, inhibited by protonophores and plasma membrane H+-ATPase inhibitors, demonstrating energy coupling in that specific transporter. frontiersin.orgnih.gov However, studies on Saccharomyces cerevisiae Hxt1 characterize it as a facilitated diffusion transporter. researchgate.netnih.govoup.com

Influence of Environmental Factors on Transport Activity

The activity of hexose transporters, including Hxt1, can be influenced by various environmental factors. researchgate.net

The transport activity of hexose transporters is known to be pH dependent. While specific data for Saccharomyces cerevisiae Hxt1's pH optimum were not extensively detailed in the search results, studies on other hexose transporters provide insight into this characteristic. For instance, the hexose transporter PsHXT1 from wheat stripe rust (Puccinia striiformis f. sp. tritici) has an optimum pH of about 5.5, maintaining high activity within the pH range of 4 to 7. nih.gov Another hexose transporter, PiHXT5 from Piriformospora indica, shows optimal glucose transport activity between pH 5 and 6. frontiersin.orgnih.gov These findings suggest that hexose transporters generally exhibit optimal activity within a slightly acidic to neutral pH range.

Temperature is another environmental factor that influences the activity of Hxt1. Studies investigating glucose uptake in Saccharomyces cerevisiae expressing individual hexose transporters have examined temperature dependence. Initial glucose uptake experiments with the HXT1 strain at different temperatures allowed for the calculation of activation energy. oup.com The apparent Km values for glucose transport by Hxt1 were found to vary with temperature. oup.com

Temperature (°C)Apparent Km (mM)
25129 ± 9
15134 ± 3
1092
565

Table 1: Apparent Km values for Hxt1 glucose transport at different temperatures. oup.com

The activation energy for the Hxt1 transport system was determined to be 18.55 ± 1.36 kcal mol−1, which is consistent with energies observed for other facilitated diffusion hexose transporters. oup.com Furthermore, the expression level of the HXT1 gene has been shown to decrease at lower temperatures, specifically a twofold decrease between 30°C and 15°C in Saccharomyces cerevisiae. nih.gov High-temperature alcoholic fermentation studies in Ogataea polymorpha involving engineered Hxt1 transporters also highlight the relevance of temperature to Hxt1 function in different yeast species. researchgate.netd-nb.info

Regulatory Mechanisms of Hexose Transporter 1 Expression and Activity

Transcriptional Regulation by Carbon Source Availability

Transcriptional control is a primary means by which HXT1 expression is adjusted in response to glucose availability. The HXT1 gene in S. cerevisiae is specifically induced by high concentrations of glucose, reflecting its role as a low-affinity transporter suited for high-sugar environments. nih.govnih.govtandfonline.com

Glucose Induction and Repression (e.g., Saccharomyces cerevisiae HXT1)

In S. cerevisiae, the transcription of HXT genes, including HXT1, is significantly induced by glucose, with induction levels ranging from 10- to 300-fold depending on the specific gene. nih.govnih.govtandfonline.com HXT1 exhibits a regulatory pattern where its expression is induced specifically at high glucose concentrations (typically above 1% or ~55 mM). nih.govnih.govtandfonline.comasm.orgnih.gov In the absence of glucose, HXT1 expression is repressed. nih.govtandfonline.com This repression mechanism involves the Rgt1 protein and Ssn6p. nih.govtandfonline.com While high glucose induces HXT1, other HXT genes like HXT2 and HXT4 are induced by low glucose levels and repressed at high concentrations, and HXT3 is induced across a range of glucose concentrations. nih.govnih.govtandfonline.com The induction of HXT1 by high glucose still occurs, albeit at reduced levels, even in rgt1 mutants, suggesting the involvement of additional regulatory mechanisms requiring Hxk2p and Reg1p, which are also components of the glucose repression pathway. nih.govtandfonline.com This indicates shared components and potentially a common primary signal generated from glucose for both glucose repression and high-level glucose induction of HXT1. nih.gov

Data on HXT gene induction by glucose in S. cerevisiae:

HXT GeneGlucose Concentration for Maximal InductionFold Induction by Glucose (compared to no glucose)
HXT1High (>1%)~10-300 (maximal at high glucose) nih.govnih.govtandfonline.com
HXT2Low (~0.1-0.2%)~10-300 (maximal at low glucose) nih.govnih.govtandfonline.com
HXT3Low and High~10-300 (induced by both) nih.govnih.govtandfonline.com
HXT4Low (~0.1-0.2%)~10-300 (maximal at low glucose) nih.govnih.govtandfonline.com

Note: Fold induction values are approximate ranges observed across different studies and conditions.

In Hansenula polymorpha, another yeast species, Hxt1 expression is also moderately and transiently induced by elevated glucose concentrations, consistent with its predicted function as a low-affinity transporter. asm.org

Involvement of Transcription Factors (e.g., Rgt1, Mig1) and Co-regulators (e.g., Std1, Mth1)

Several transcription factors and co-regulators are central to the glucose-regulated transcription of HXT1.

Rgt1 is a key transcriptional repressor of HXT genes, including HXT1, in the absence of glucose. nih.govnih.govtandfonline.comasm.orgnih.govnih.govnih.govportlandpress.com It binds to the promoters of HXT genes to inhibit their expression. nih.govasm.orgnih.govnih.govnih.gov Glucose induces HXT expression by inhibiting Rgt1 repressor function. nih.govtandfonline.com This inhibition is mediated, in part, by the SCFGrr1 ubiquitin ligase complex, which is required for glucose inhibition of Rgt1 function. nih.govtandfonline.com Rgt1 also appears to activate transcription at high glucose concentrations, contributing to the high-level induction of HXT1. nih.gov

Mig1 is a transcriptional repressor primarily involved in glucose repression of genes utilized for alternative carbon sources. nih.govoup.comasm.orgresearchgate.netnih.gov While its direct role in HXT1 regulation is less prominent than Rgt1, Mig1 contributes to the repression of high-affinity transporters like HXT2 and HXT4 at high glucose. nih.gov Mig1's activity is regulated by the Snf1 kinase; under high glucose, inactive Snf1 allows Mig1 to repress target genes. oup.com

Std1 and Mth1 are paralogous proteins that act as co-repressors with Rgt1. asm.orgnih.govnih.govnih.govbiorxiv.org They are required for Rgt1 to effectively repress HXT gene expression in the absence of glucose. asm.orgnih.govnih.govnih.gov Std1 and Mth1 physically interact with Rgt1 and are associated with HXT promoters. nih.govnih.gov Glucose signals generated by Snf3 and Rgt2 stimulate the degradation of Mth1 and Std1, thereby relieving Rgt1-mediated repression and allowing HXT gene expression. nih.govnih.govnih.govbiorxiv.org Degradation of Mth1 is well-established upon glucose exposure, while Std1 degradation is also glucose-induced but can be obscured by feedback regulation of STD1 expression. nih.govnih.govnih.govbiorxiv.org Mth1 appears to be particularly important for repressing low-glucose-induced genes like HXT3 and HXT4, while either Std1 or Mth1 is sufficient for repressing the high-glucose-induced HXT1 in the absence of glucose. asm.org Std1 also interacts physically with active Snf1 protein kinase, suggesting a potential link between the Snf1 pathway and the Rgt1 pathway through Std1. portlandpress.com

Other factors influencing HXT1 transcription include Ssn6-Tup1, a general co-repressor complex that interacts with Rgt1 to negatively regulate HXT1 expression when glucose is depleted. portlandpress.comnih.gov Mth1 regulates the interaction between Rgt1 and Ssn6-Tup1, facilitating the formation of a functional repressor complex. nih.gov Additionally, HXT1 transcription is downregulated by Cyc8p and Ixr1p in response to hypoxia. yeastgenome.org

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, the expression and activity of Hxt1 are also subject to regulation at the post-transcriptional and post-translational levels. These mechanisms provide additional layers of control, allowing for finer tuning of Hxt1 abundance and function.

Protein Modification (Phosphorylation by Atg1p, Cdc28p, Npr1p)

Post-translational modifications, particularly phosphorylation, play a role in regulating Hxt1 protein activity and stability. Hxt1 protein activity is regulated by phosphorylation carried out by several kinases, including Atg1p, Cdc28p, and Npr1p. yeastgenome.org

Atg1p (Autophagy-related protein 1) is a serine/threonine protein kinase involved in autophagy and other cellular processes. thebiogrid.org Its role in regulating Hxt1 activity suggests a potential link between nutrient sensing, autophagy pathways, and glucose transport.

Cdc28p (Cell division control protein 28) is a cyclin-dependent kinase that plays a central role in cell cycle progression and is also involved in regulating various cellular processes, including transcriptional silencing. yeastgenome.orgrsc.org Phosphorylation by Cdc28p can impact protein function and localization.

Npr1p (Nitrogen permease regulator 1) is a protein kinase involved in regulating the activity and localization of amino acid and ammonium (B1175870) transporters in response to nitrogen availability. While primarily known for its role in nitrogen regulation, its involvement in phosphorylating Hxt1 suggests potential cross-talk or integrated regulatory mechanisms between carbon and nitrogen metabolism pathways.

Phosphorylation by these kinases can modulate Hxt1's transport activity, its trafficking to or from the plasma membrane, or its stability, contributing to the dynamic regulation of glucose uptake. Post-translational modifications in general, including phosphorylation and ubiquitination, are known to play significant roles in modulating the functional expression, trafficking, and degradation of various transporter proteins. nih.govmdpi.comnih.gov For instance, glucose starvation induces endocytosis and degradation of Hxt1 in S. cerevisiae, a process that requires ubiquitination by Rsp5 ubiquitin ligase at specific lysine (B10760008) residues in the Hxt1 N-terminal domain. nih.gov This degradation is also regulated by PKA, highlighting the interplay between signaling pathways and post-translational control of Hxt1 stability. nih.gov

Protein Localization and Trafficking (e.g., Plasma Membrane Localization, Endocytosis)

Hxt1p is primarily localized to the plasma membrane, where it facilitates glucose transport into the cell nih.govresearchgate.net. Studies using GFP-tagged Hxt1p have shown that it is generally distributed evenly throughout the plasma membrane, unlike some other plasma membrane proteins that are confined to specific microdomains nih.govresearchgate.net.

The localization and abundance of Hxt1p at the plasma membrane are dynamically regulated through trafficking processes, including endocytosis. Endocytosis serves as a crucial mechanism for the cell to adapt to changing environmental conditions by removing transport proteins from the membrane nih.govelifesciences.org. Hxt1p has been shown to undergo endocytosis, which can lead to its subsequent degradation in the vacuole oup.comoup.comresearchgate.net. This process is influenced by various factors, including nutrient availability and signaling pathways. For instance, under conditions of nitrogen starvation in the presence of sugars, Hxt1p degradation has been observed oup.comresearchgate.net. Rapamycin (B549165) treatment, which inhibits the TOR pathway, also leads to the loss of the Hxt1p signal, indicating that TOR signaling is involved in maintaining Hxt1p levels nih.gov.

The endocytosis of Hxt1p requires ubiquitination, a process mediated by ubiquitin protein ligases like Rsp5 nih.govnih.gov. Arrestin-related trafficking proteins (ARTs), such as Rod1 (Art4), play a significant role in regulating the endocytic pathway in yeast by facilitating the ubiquitylation of target proteins by Rsp5 nih.govelifesciences.org. Rod1 has been reported to be involved in the endocytosis of Hxt1p in response to certain conditions, such as 2-deoxyglucose treatment nih.gov. After endocytosis, proteins like Hxt1p can be sorted to the vacuole for degradation or recycled back to the plasma membrane elifesciences.orgmdpi.com. This post-endocytic sorting step, particularly the targeting to the vacuole, can occur at the trans-Golgi network (TGN) and involves proteins like Rod1 and the GGA proteins elifesciences.org.

Role of Quality Control Pathways

While the search results directly mention quality control pathways in the context of protein folding or general protein homeostasis less frequently concerning Hxt1p, the regulation of Hxt1p levels through ubiquitination and degradation via the endocytic pathway can be considered a form of quality control, ensuring that transporter activity is adjusted according to cellular needs and environmental conditions nih.govelifesciences.orgresearchgate.netnih.gov. The degradation of Hxt1p under specific stress conditions, such as nitrogen starvation, suggests a mechanism to remove potentially unnecessary or even detrimental transporters when nutrients are scarce, thereby maintaining cellular homeostasis oup.comresearchgate.net. The involvement of the ubiquitin-proteasome system, mediated by Rsp5 and ARTs, highlights a key quality control mechanism for membrane proteins like Hxt1p nih.govelifesciences.orgnih.gov.

Cross-Talk with Other Signaling Pathways

Hxt1p expression and activity are intricately regulated through cross-talk with several key signaling pathways in S. cerevisiae.

TOR Pathway Regulation

The Target of Rapamycin (TOR) pathway, which senses nitrogen availability, plays a role in regulating Hxt1p. Inhibition of the TOR pathway by rapamycin treatment has been shown to abolish glucose-induced HXT1 expression and trigger Hxt1p degradation oup.comresearchgate.netoup.comnih.gov. This suggests that the TOR pathway is important for both the induction and maintenance of Hxt1p levels. The TOR Complex 1 (TORC1) is particularly implicated in this regulation researchgate.netoup.com. The Ser-Thr protein phosphatase Sit4, which functions downstream of TOR in response to amino acid starvation and glucose sensing, is also involved in regulating HXT1 expression; deletion of SIT4 reduces glucose-induced transcription of HXT1 oup.com.

High Osmolarity Glycerol (HOG) Pathway Integration

The High Osmolarity Glycerol (HOG) pathway, a MAPK pathway that responds to osmotic stress, is another significant regulator of HXT1 expression researchgate.netmdpi.commolbiolcell.org. Activation of the HOG pathway is required for the full induction of HXT1, particularly under conditions of high osmotic stress, such as high sugar concentrations oup.comoup.comresearchgate.netmdpi.com. The Hog1 protein kinase, a key component of the HOG pathway, promotes the transcription of HXT1 researchgate.net. While the HOG pathway is active under conditions favorable for HXT1 expression, it alone may not be sufficient to maintain high levels of expression, suggesting the involvement of other regulatory mechanisms oup.com.

Interplay with Hexokinase Activity (Hxk2p) and Reg1p

Hexokinase II (Hxk2p) and the regulatory subunit of protein phosphatase 1, Reg1p, are key players in glucose signaling and carbon catabolite repression, and they interact with the regulation of Hxt1p. HXT1 expression is controlled by signal transduction pathways that require Hxk2p and Reg1p oup.comoup.com. Both Hxk2p and Reg1p are involved in the general glucose repression pathway oup.comoup.com. Hxk2p functions as an intracellular glucose sensor and participates in the Snf1p-Mig1p pathway, which is involved in glucose repression helsinki.firesearchgate.netmdpi.comoup.comd-nb.info. Under high glucose conditions, Hxk2p is essential for the deactivation of the Snf1p kinase by enabling the Glc7p-Reg1p phosphatase complex to dephosphorylate Snf1p helsinki.firesearchgate.netmdpi.com. While the exact mechanism of how Hxk2p and Reg1p influence HXT1 expression is complex and involves multiple pathways, their role in glucose sensing and repression pathways highlights their indirect influence on the expression of glucose transporters like Hxt1p oup.comoup.comhelsinki.firesearchgate.netmdpi.com. Reg1p, in complex with 14-3-3 proteins, interacts physically with Grr1, a component of the SCF-Grr1 ubiquitination complex, which is crucial for the induction of HXT1 by glucose nih.gov.

Physiological Roles and Systemic Integration of Hexose Transporter 1

Role in Carbon Metabolism and Utilization

HXT1 plays a crucial role in carbon metabolism, particularly when external glucose concentrations are high. Its function is integral to how cells manage the uptake and subsequent utilization of sugars for energy production and biosynthesis.

Yeast and other microorganisms often encounter environments with widely fluctuating sugar concentrations. S. cerevisiae has evolved a sophisticated system to adapt, employing a large family of HXT proteins with different affinities for hexoses. oup.com HXT1 is a central component of the response to high-glucose environments. nih.gov Its gene expression is strongly induced by high concentrations of glucose (e.g., 4% or 222 mM) and repressed when glucose is scarce. nih.govnih.gov This regulatory mechanism ensures that the cell produces the appropriate transporter for the available nutrient levels. researchgate.net When glucose is abundant, the high-capacity, low-affinity transport provided by HXT1 allows for a high rate of glucose influx to support rapid fermentative metabolism. nih.govoup.com Conversely, in low-glucose conditions, HXT1 expression is repressed, and high-affinity transporters are synthesized to scavenge the limited available sugar. researchgate.netoup.com This differential regulation of HXT genes, including HXT1, is fundamental to the metabolic flexibility of the organism. oup.com

Functional Redundancy and Specialization within Transporter Families

The S. cerevisiae genome contains at least 20 genes encoding hexose (B10828440) transporters or related proteins (HXTs), though only a subset are the primary drivers of glucose uptake. nih.govoup.com This multiplicity points to both functional redundancy, where the loss of one transporter can be compensated by others, and specialization, where individual transporters have distinct roles.

The importance of the HXT family, including HXT1, is clearly demonstrated in mutational studies. A S. cerevisiae strain in which the seven main hexose transporter genes (HXT1 through HXT7) have been deleted is unable to grow on glucose, fructose (B13574), or mannose as a sole carbon source, and no glucose uptake can be measured. oup.complos.org This highlights the essential, collective role of these transporters. nih.gov

Growth Phenotype of hxt-null Strain Expressing HXT1
StrainExpressed TransporterGrowth on Low Glucose (~0.1%)Growth on High Glucose (>1%)Reference
hxt-null (hxt1Δ-hxt7Δ)NoneNo GrowthNo Growth nih.govoup.com
hxt-nullHXT1No GrowthGrowth Restored nih.govplos.org

The various Hxt transporters exhibit different substrate affinities and are regulated differently, allowing the cell to fine-tune glucose uptake. nih.govoup.com HXT1 and HXT3 are considered the primary low-affinity transporters, responsible for uptake in high-glucose media. nih.gov HXT1 has a reported Km for glucose of approximately 100 mM. nih.gov HXT3 also has a low affinity (Km ~60 mM) but its expression is induced by both low and high glucose levels, giving it a broader operational range than HXT1. nih.govnih.gov

In contrast, HXT2, HXT6, and HXT7 are high-affinity transporters. nih.gov HXT6 and HXT7 are nearly identical and function as high-affinity systems (Km ~1-2 mM), and their expression is induced by low glucose concentrations and repressed when glucose is abundant. nih.govoup.com HXT2 and HXT4 are induced by low glucose levels and repressed by high levels. nih.gov HXT2 can exhibit complex kinetics, with both high- and low-affinity components. nih.govoup.com This specialization ensures that the cell can efficiently transport glucose whether it is scarce or plentiful, with HXT1 playing a specific and crucial role during times of abundance. nih.govnih.gov

Comparison of Major HXT Transporters in S. cerevisiae
TransporterAffinity for GlucoseApproximate Km (mM)Expression Regulation by GlucoseReference
HXT1Low100Induced by high concentrations nih.govoup.com
HXT2High / Intermediate1.5 (high), 60 (low)Induced by low, repressed by high concentrations nih.govoup.com
HXT3Low60Induced by both low and high concentrations nih.gov
HXT4Intermediate10Induced by low, repressed by high concentrations nih.govoup.com
HXT6High1-2Induced by low, repressed by high concentrations nih.govoup.com
HXT7High1-2Induced by low, repressed by high concentrations nih.govnih.govoup.com

Roles in Model Organisms and Non-Human Systems

The overwhelming majority of research on HXT1 has been conducted in the baker's yeast Saccharomyces cerevisiae, which serves as a premier model organism for studying fundamental eukaryotic cell biology, including metabolism and nutrient sensing. nih.govoup.comnih.govresearchgate.net In this context, HXT1 is a model for understanding how cells regulate low-affinity, high-capacity nutrient transport.

Intriguingly, the regulatory mechanisms governing HXT1 expression show a degree of evolutionary conservation. A study demonstrated that a glucose-responsive regulatory element from the promoter region of the yeast HXT1 gene could be inserted into an adenovirus vector and used to drive glucose-dependent gene expression in human fibroblast cells. nih.gov This suggests that some of the machinery and logic for sensing glucose and activating gene expression may be shared between yeast and mammalian cells, even though the specific transcription factors may differ. nih.gov This finding highlights the value of studying HXT1 in model systems like yeast to uncover fundamental principles of nutrient regulation that may be applicable across different branches of life.

Fungal Physiology (e.g., Saccharomyces cerevisiae in biotechnology, Piriformospora indica, Tuber borchii)

In the realm of fungal physiology, hexose transporters are central to both saprophytic and symbiotic lifestyles, as well as being key targets for manipulation in biotechnological applications.

Saccharomyces cerevisiae , or baker's yeast, possesses a large family of hexose transporter (HXT) genes, with at least 20 members identified. nih.gov Among these, Hxt1 is a well-characterized low-affinity transporter. nih.govwikipedia.org Its expression is typically induced by high concentrations of glucose. wikipedia.org This regulatory mechanism allows the yeast to efficiently manage glucose uptake depending on its availability in the environment. In biotechnological processes, such as the production of biofuels and other biochemicals, the expression and regulation of Hxt1 and other hexose transporters are critical for optimizing sugar fermentation and product yield. frontiersin.org The transport kinetics of these proteins, with varying affinities for glucose, enable S. cerevisiae to thrive in diverse, sugar-rich environments like grape juice, which can contain very high molar concentrations of glucose and fructose. wikipedia.org

Piriformospora indica is a root endophytic fungus known for its ability to form symbiotic relationships with a wide range of plants, promoting their growth. This mutualistic interaction involves the transfer of nutrients, with the fungus supplying minerals to the plant and in return receiving carbon in the form of sugars. P. indica has a significant number of putative hexose transporter genes, suggesting a sophisticated system for sugar uptake under different conditions. semanticscholar.org These transporters are crucial for the fungus to acquire photosynthates from the plant host across the symbiotic interface. The expression of these transporters is regulated in response to both the mutualistic state and the ambient glucose concentration. semanticscholar.org

Tuber borchii , an ectomycorrhizal ascomycete known as the bianchetto truffle, also relies on hexose transporters for its carbon nutrition. oipub.combiorxiv.org The hexose transporter Tbhxt1 from T. borchii has been identified and characterized. oipub.combiorxiv.org This transporter exhibits a high affinity for D-glucose and is capable of transporting D-mannose as well. oipub.com Its expression is induced by low glucose levels and is upregulated during carbon starvation, suggesting a role in scavenging for sugars in the soil. oipub.combiorxiv.org In the symbiotic state with host plant roots, however, the expression of Tbhxt1 remains at a basal level, indicating that other transporters may be more critical for sugar uptake within the mycorrhizal interface. oipub.com

Table 1: Properties of Hexose Transporter 1 in Fungi
OrganismTransporterKey CharacteristicsPrimary Role
Saccharomyces cerevisiaeHxt1Low-affinity for glucose; induced by high glucose concentrations. nih.govwikipedia.orgFacilitates glucose uptake in sugar-rich environments, crucial for fermentation in biotechnology. frontiersin.org
Piriformospora indicaMultiple HXTsRegulated by symbiosis and glucose levels. semanticscholar.orgAcquisition of photosynthates from the host plant during symbiotic interactions. semanticscholar.org
Tuber borchiiTbhxt1High-affinity for D-glucose; induced by carbon starvation. oipub.combiorxiv.orgSugar scavenging from the soil by free-living hyphae. oipub.combiorxiv.org

Parasite Biology (e.g., Plasmodium spp., Toxoplasma gondii, Trypanosoma cruzi)

In parasitic protozoa, the acquisition of nutrients from the host is paramount for survival and proliferation. Hexose transporters in these organisms are often essential and represent promising targets for therapeutic intervention.

Plasmodium falciparum , the deadliest malaria parasite, is entirely dependent on a continuous supply of glucose from the host's red blood cells for energy during its asexual blood stage. nih.gov This uptake is mediated by a single essential hexose transporter, PfHT1. nih.govcas.cn PfHT1 is a high-affinity transporter for D-glucose and can also transport D-fructose. cas.cnportlandpress.com The transporter is located on the parasite's plasma membrane. cas.cnportlandpress.com Genetic knockout of PfHT1 is lethal to the parasite, highlighting its critical role. nih.gov Consequently, PfHT1 is a major drug target, and significant research has been focused on developing inhibitors that can selectively block this transporter without affecting human glucose transporters, thereby "starving" the parasite. wikipedia.orgnih.gov

Toxoplasma gondii , an opportunistic apicomplexan parasite, also possesses a primary glucose transporter, TgGT1, located at its plasma membrane. This transporter is capable of transporting not only glucose but also mannose, galactose, and fructose. Interestingly, studies have shown that TgGT1 is not essential for the parasite's survival and virulence in vivo. T. gondii can switch to using glutamine as an alternative carbon source when glucose uptake is compromised, demonstrating metabolic flexibility.

Trypanosoma cruzi , the causative agent of Chagas disease, expresses a high-affinity hexose transporter, TcrHT1. nih.gov This transporter is encoded by a cluster of tandemly repeated genes. nih.gov Similar to other kinetoplastid transporters, TcrHT1 can transport both D-glucose and D-fructose, a feature that distinguishes it from the mammalian GLUT1 transporter. nih.gov TcrHT1 is considered the major hexose transporter in the epimastigote stage of the parasite. cas.cn The unique properties of this transporter compared to its mammalian counterparts make it a potential target for the development of anti-trypanosomal drugs. cas.cn

Table 2: this compound in Parasite Biology
OrganismTransporterSubstrate SpecificityPhysiological Significance
Plasmodium falciparumPfHT1High-affinity for D-glucose; also transports D-fructose. cas.cnportlandpress.comEssential for glucose uptake from host red blood cells; a key antimalarial drug target. nih.govnih.gov
Toxoplasma gondiiTgGT1Transports glucose, mannose, galactose, and fructose.Major hexose transporter, but non-essential for virulence due to metabolic plasticity (glutamine utilization).
Trypanosoma cruziTcrHT1High-affinity for D-glucose; also transports D-fructose. nih.govMajor hexose transporter in epimastigotes; a potential drug target. nih.govcas.cn

Plant Metabolism (e.g., Nelumbo nucifera bulb formation)

In plants, sugar transport is fundamental for distributing the products of photosynthesis from source tissues (like leaves) to sink tissues (such as roots, fruits, and storage organs).

In Nelumbo nucifera (lotus), the formation of the rhizome, a storage organ often referred to as a bulb or root, is a complex developmental process that involves the significant accumulation of starch. oipub.comportlandpress.com This process is heavily dependent on the transport of sugars from the leaves to the developing rhizome. Transcriptomic analyses of lotus (B1177795) during rhizome development have revealed that a large number of differentially expressed genes are significantly enriched in pathways related to carbohydrate metabolism and plant hormone signal transduction. biorxiv.orgportlandpress.com Among these are genes encoding sugar transporters, which play a crucial role in unloading sucrose (B13894) from the phloem and transporting hexoses into the storage cells of the rhizome for starch synthesis. oipub.com The expression of these transporter genes is tightly regulated during the different stages of rhizome swelling, indicating their importance in controlling the flux of carbon into the storage organ. biorxiv.orgportlandpress.com While specific transporters designated as "this compound" have not been functionally characterized in detail for this process, the broader family of sugar transporters, including SWEETs and others, are integral to the development and nutrient accumulation in the lotus rhizome. oipub.com

Comparative Insights from Mammalian Facilitative Hexose Transporters

The mammalian facilitative glucose transporters (GLUT or SLC2 family) provide a valuable framework for understanding the structure, function, and regulation of hexose transporters in other organisms. This family comprises several members (GLUT1-14) with distinct tissue distributions, substrate specificities, and kinetic properties, which dictate their specific physiological roles.

GLUT1 is ubiquitously expressed and responsible for basal glucose uptake in most cell types.

GLUT2 is a low-affinity transporter found in the liver, pancreas, and intestine, playing a role in glucose sensing and regulation of blood glucose levels.

GLUT3 is a high-affinity transporter predominantly expressed in neurons, ensuring a constant glucose supply to the brain.

GLUT4 is an insulin-sensitive transporter found in muscle and adipose tissue, responsible for the bulk of glucose disposal after a meal.

GLUT5 is a specific fructose transporter, primarily located in the small intestine.

Structurally, all GLUT proteins are predicted to have 12 transmembrane domains with intracellular N- and C-termini. While PfHT1 in Plasmodium is a member of the same major facilitator superfamily, it shares less than 30% amino acid identity with its closest human ortholog, GLUT1. This sequence divergence is the basis for the development of selective inhibitors that target the parasite transporter without affecting the host's glucose transport systems. nih.gov Similarly, the ability of kinetoplastid transporters like TcrHT1 to transport fructose with high affinity distinguishes them from GLUT1, which has a low affinity for fructose. nih.gov These comparative analyses highlight conserved structural features essential for hexose transport, as well as key differences that have evolved to suit the specific metabolic needs of different organisms and which can be exploited for therapeutic purposes.

Protein-Protein Interactions and Complex Formation

The function of hexose transporters is not solely determined by their intrinsic kinetic properties but is also modulated through interactions with other proteins. These interactions can influence transporter localization, stability, and activity, thereby providing an additional layer of regulatory control over cellular glucose uptake.

Interactions with Regulatory Proteins

In Saccharomyces cerevisiae , the expression and function of hexose transporters are intricately regulated by a network of interacting proteins that sense glucose availability and transduce signals to control gene expression and protein activity. The transcription of HXT genes is under the control of repressors and activators. For instance, the Rgt1p repressor inhibits the expression of several HXT genes in the absence of glucose. nih.gov Glucose signaling, mediated by the glucose sensors Snf3p and Rgt2p (which are themselves HXT-like proteins), leads to the inactivation of Rgt1p, thereby inducing HXT gene expression. wikipedia.orgnih.gov This process involves the SCFGrr1 ubiquitin ligase complex, where the Grr1 protein is a key component that targets repressors for degradation or modification. nih.gov Additionally, the general transcriptional co-repressor complex Ssn6-Tup1 is also involved in the repression of HXT genes. nih.gov Hxt1 protein activity can also be regulated post-translationally by phosphorylation, involving kinases such as Atg1p, Cdc28p, and Npr1p. portlandpress.com These protein-protein interactions form a complex regulatory web that allows yeast cells to fine-tune their glucose uptake capacity in response to fluctuating environmental conditions.

For parasitic transporters like PfHT1 and TcrHT1, and for fungal transporters in symbiotic contexts such as Tbhxt1, the specific protein-protein interactions that regulate their function are less well understood. However, it is likely that similar regulatory complexes exist to control transporter trafficking to the plasma membrane, its stability, and its removal, ensuring that nutrient uptake is coordinated with the parasite's or symbiont's metabolic state and developmental stage.

Oligomerization and its Functional Implications

The assembly of individual transporter protein units, or protomers, into larger complexes, known as oligomers, is a prevalent feature among membrane transport proteins. nih.govresearchgate.net This process of oligomerization, which can involve the formation of dimers, trimers, tetramers, or even higher-order structures, is not merely a structural curiosity but often plays a critical role in the lifecycle of the transporter. nih.govnih.gov Depending on the specific transporter, oligomerization can be integral to its proper trafficking to the cell membrane, its functional activity, its regulation, and its eventual turnover. nih.govresearchgate.net The study of this compound (HT1) across different species reveals varying degrees of reliance on oligomeric states for its function, highlighting diverse evolutionary strategies for regulating sugar uptake.

Research into the oligomerization of hexose transporters has employed a range of methodologies to establish the formation of these complexes. Techniques such as fluorescence resonance energy transfer (FRET), co-immunoprecipitation, and the use of dominant-negative mutants have been instrumental in demonstrating that these transporters can exist as oligomers within the cell membrane. nih.govillinois.edu High-resolution structural studies are beginning to provide detailed insights into the interfaces between protomers and the molecular basis for their functional interplay. nih.gov

While the mammalian glucose transporter GLUT1, a well-studied hexose transporter, is known to form dimers and tetramers, its basic transport function does not appear to strictly require this oligomerization. nih.govacs.org In contrast, for other types of sugar transporters, such as the SWEET family, oligomerization is absolutely essential for creating a functional transport pore. illinois.edunih.gov For instance, the co-expression of defective SWEET1 mutants with the functional wild-type transporter leads to an inhibition of glucose transport, demonstrating that homooligomerization is necessary for its activity. illinois.edunih.gov This indicates that the functional unit of SWEETs is composed of multiple 3-transmembrane (TM) domain units. illinois.edunih.gov

In the context of yeast, the regulation of the numerous HXT hexose transporters is complex, and while post-translational modifications are known to occur, the specific role of oligomerization is an area of ongoing investigation. oup.com Some evidence suggests that certain sequence motifs within yeast hexose transporters, which are known to facilitate protein-protein interactions, may be involved in their oligomerization. nih.gov The functional redundancy among the many HXT genes in Saccharomyces cerevisiae has made it challenging to dissect the precise role of oligomerization for individual transporters like Hxt1. nih.gov However, the study of transporter oligomerization remains a key area for understanding the complete picture of sugar utilization in yeast. oup.com

The functional implications of hexose transporter oligomerization are multifaceted. For some transporters, the formation of oligomers is a quality control step, ensuring that only correctly assembled proteins are trafficked from the endoplasmic reticulum to the plasma membrane. nih.gov In other cases, oligomerization plays a direct regulatory role, where the interaction between subunits can modulate the transport activity in response to cellular signals or substrate availability. nih.gov The study of dominant-negative mutants has been particularly insightful, revealing that in some systems, a non-functional protomer can impair the function of the entire oligomeric complex. nih.gov

Table 1: Research Findings on Hexose Transporter Oligomerization

Transporter Family Organism/Model System Key Findings on Oligomerization Functional Implication Reference(s)
SWEET Arabidopsis thaliana Forms homo- and heterooligomers. Co-expression of functional and defective SWEET1 mutants inhibits glucose transport. Homooligomerization is necessary for transport function. illinois.edunih.gov
GLUT Human (e.g., GLUT1) Exists as dimers and tetramers. Oligomerization is not strictly required for the basic transporter function of GLUT1 but is thought to be controlled by its structure. nih.govacs.orgumassmed.edu
HXT Saccharomyces cerevisiae (Yeast) Contains sequence motifs that may mediate protein-protein interactions, suggesting potential for oligomerization. Post-translational regulation, including oligomerization, is not fully understood. The precise functional role of oligomerization for individual HXT transporters is still under investigation. nih.govoup.com
General Transporters Various Oligomerization is a common feature involved in trafficking, function, and regulation. Can be essential for membrane localization, can modulate transport activity, and can be a point of regulation. nih.govresearchgate.net

Structural Biology and Transport Mechanisms of Hexose Transporter 1

Predicted Transmembrane Architecture

The structural framework of Hexose (B10828440) Transporter 1 is foundational to its function, dictating how it interacts with the lipid bilayer and facilitates the passage of sugars.

Consistent with other members of the Major Facilitator Superfamily (MFS), Hexose Transporter 1 is predicted and now structurally confirmed to possess a canonical architecture comprising 12 transmembrane (TM) alpha-helices. spring8.or.jpnih.gov This model, initially based on hydropathy profiling of amino acid sequences, has been substantiated by crystallographic studies of HT1 orthologs, such as PfHT1. spring8.or.jprcsb.org The 12 helices are organized into two distinct domains, an N-terminal domain (TM1-6) and a C-terminal domain (TM7-12). spring8.or.jpacs.org These two six-helix bundles are pseudosymmetrical and form a central aqueous pore or channel through which the hexose substrate traverses the membrane. researchgate.netresearchgate.net This barrel-like structure, with the helices surrounding the central cavity, is a hallmark of MFS transporters and is crucial for the alternating access mechanism of transport. researchgate.netresearchgate.net

Key Residues and Motifs for Substrate Binding and Translocation

The specificity and efficiency of hexose transport are determined by specific amino acid residues and conserved motifs within the central translocation pathway.

Site-directed mutagenesis has been a powerful tool to identify critical residues involved in substrate recognition and transport in this compound, particularly in the well-studied P. falciparum ortholog, PfHT1. These studies have revealed that helices V and VII are intimately linked to hexose recognition and permeation. nih.gov

One of the most significant findings comes from the mutation of Glutamine-169 to Asparagine (Q169N) in helix V of PfHT1. This single amino acid substitution results in a "fructose filter" effect, completely abolishing the transporter's ability to uptake fructose (B13574) while preserving its affinity and transport capacity for glucose. nih.govnih.gov This indicates that Gln-169 is a critical determinant for fructose binding. Modeling suggests that the Q169N mutation leads to localized structural changes, including the displacement of the neighboring helix IV. nih.gov

Further studies have highlighted other key residues. For instance, in the hexose transporter Xltr1p, mutating Leu174 or Asn297 to alanine (B10760859) resulted in a complete loss of hexose transport, signifying their essential role. nih.gov The table below summarizes key findings from mutational analyses on PfHT1 and related transporters.

TransporterMutationHelix LocationEffect on TransportReference
PfHT1Q169NHelix VAbolishes fructose transport; glucose transport preserved. nih.govnih.gov
PfHT1SGL (302-304) -> AGTHelix VIIAlters substrate interaction, particularly hydrogen bonding with C-5 and C-6 of glucose analogs. nih.gov
Xltr1pL174A-Loss of hexose transport activity. nih.gov
Xltr1pN297AHelix VIILoss of hexose transport activity. nih.gov
Xltr1pY301WHelix VIIAccelerated mannose transport, loss of galactose transport. nih.gov
Xltr1pQ291AHelix VIIGreatly accelerated mannose transport. nih.gov

This compound contains several sequence motifs that are highly conserved across the MFS superfamily, indicating their fundamental importance in the structure and function of these transporters. physiology.orgpnas.org For example, GR-[KR] motifs are typically found in MFS transporters, located in the intracellular loops between transmembrane domains 2 and 3, and between 8 and 9. These charged or polar residues are believed to form an extensive hydrogen-bond network that helps mediate interactions between the transmembrane helices and the intracellular domains, stabilizing the transporter's structure during its conformational changes. researchgate.net

The sugar-binding site itself is located in the deep central cavity formed by the interface of the N- and C-terminal domains. pnas.org Residues from multiple transmembrane helices (TMs 1, 2, 4, 5, 7, 8, 10, and 11) contribute to lining this central pathway and directly interacting with the substrate. nih.gov The specific combination of these residues confers the substrate specificity of the transporter. For instance, the ability of PfHT1 to transport both glucose and fructose, unlike more specialized human GLUT transporters, is attributed not to major changes in the sugar-binding site itself, but rather to evolved dynamics in the substrate-gating helices. nih.gov

Conformational Changes During Transport Cycle

The transport of hexoses by HT1 is not a simple channel-like diffusion but a dynamic process involving significant conformational changes of the protein, best described by the "rocker-switch" or "alternating access" model. researchgate.netnih.govnih.gov This mechanism ensures that the substrate binding site is alternately exposed to the extracellular and intracellular sides of the membrane, preventing the formation of an open pore that would allow unregulated leakage of ions and molecules.

The transport cycle can be summarized in four principal states:

Outward-open: The transporter presents its substrate-binding site to the extracellular space. A hexose molecule can bind to this site.

Outward-occluded: Upon substrate binding, the extracellular "gate" closes, sequestering the hexose molecule within the central cavity of the transporter. The crystal structure of PfHT1 bound to D-glucose has captured the transporter in such an occluded state. rcsb.orgnih.gov

Inward-open: A major conformational "rocking" motion of the N- and C-terminal bundles relative to each other occurs, closing the extracellular side and opening an exit pathway towards the cytoplasm. researchgate.netresearchgate.net

Inward-occluded/Empty: The hexose is released into the cell's interior. The transporter may then revert to the outward-facing conformation, either directly or through an empty-and-occluded state, to begin a new cycle. researchgate.netresearchgate.net

This rocker-switch movement involves the tilting of the two six-helix bundles. nih.gov Strong allosteric coupling between the substrate-binding site and the gating helices is critical for this process. For example, in PfHT1, polar contacts between the gating helix TM7b and TM1, located some distance from the glucose-binding site, have been shown to be as crucial for transport as the residues that directly coordinate the sugar. nih.gov This highlights that the transport mechanism is a globally coordinated process involving large parts of the protein structure.

Inward- and Outward-Facing Conformations

The transport cycle of this compound is characterized by its transition between two major conformational states: an outward-facing conformation, which presents a substrate-binding site to the extracellular space, and an inward-facing conformation, where the binding site is accessible from the cytoplasm. unmc.edumdpi.com The crystal structure of human GLUT1 has been resolved in an inward-open conformation, providing significant insights into its architecture. nih.govpnas.org This structure reveals a canonical MFS fold comprising 12 transmembrane (TM) helices organized into two distinct domains: the N-terminal domain (helices 1-6) and the C-terminal domain (helices 7-12). nih.govnih.gov These two domains are connected by a long intracellular loop. nih.gov

In the inward-facing conformation , the transporter is open to the cytoplasm, allowing for the release of the transported hexose. Molecular dynamics simulations and structural data indicate that in this state, specific transmembrane helices, particularly TM1, TM2, TM6, and TM11, exhibit distinct tilt angles that contribute to the opening of the intracellular cavity. nih.govresearchgate.net The intracellular ends of the helices are generally moved further apart from the center of the molecule compared to the outward-facing state. nih.gov A key feature of the inward-open state is the stabilization by interactions between a cytosolic "Sugar Porter (SP) motif" and a conserved "A motif". nih.gov In GLUT1, the binding of intracellular ligands can further stabilize this conformation. nih.gov For instance, a chloride ion binding site has been identified between the SP and A motifs in the N-domain, which is unique to the inward conformation. nih.gov Key residues that play a critical role in the inward-open conformation and ligand binding include Phe291, Phe379, Glu380, Trp388, and Trp412. unmc.edumdpi.comnih.gov

Conversely, the outward-facing conformation exposes the substrate-binding pocket to the extracellular environment. While a high-resolution crystal structure of GLUT1 in a fully outward-open state remains to be captured, models based on homologous transporters and molecular dynamics simulations provide a detailed picture. researchgate.net In this conformation, the extracellular ends of the transmembrane helices are positioned to form a substrate-accessible vestibule. nih.gov The transition to this state involves a significant rearrangement of the TM helices, effectively closing the intracellular gate and opening the extracellular one. nih.gov The intracellular domains, including the intracellular helical domain (ICH), are thought to act as a latch that strengthens the intracellular gate in the outward-facing conformation. researchgate.net A network of electrostatic interactions, particularly involving the IC3 helix, contributes to maintaining the outward-facing state. nih.gov

Hypothesized Conformational Shifts

The transition between the inward- and outward-facing conformations is governed by a dynamic process known as the "rocker-switch" alternating access mechanism. nih.govresearchgate.netresearchgate.net This model posits that the two domains of the transporter (N-terminal and C-terminal) undergo a rigid-body rotation relative to each other, which alternately exposes the central substrate-binding site to either side of the membrane. researchgate.netfigshare.com The movement is not perfectly symmetrical; targeted molecular dynamics simulations suggest a non-symmetrical rocker-switch movement where the N-terminal domain moves towards the relatively less mobile C-terminal domain on the extracellular side, while on the intracellular side, both domains move away from each other, with the C-terminal domain showing a larger displacement. researchgate.netfigshare.com

The transport cycle can be conceptualized in several key steps:

Outward-Open State: The transporter presents its binding site to the extracellular space.

Substrate Binding: A hexose molecule binds to the high-affinity site from the outside.

Transition to Outward-Occluded State: Ligand binding triggers a conformational change that closes the extracellular gate. nih.govresearchgate.net

Rocker-Switch Movement: The transporter undergoes a major conformational rearrangement, transitioning through a fully occluded state to an inward-occluded state. nih.gov This movement involves the "twisting and tilting" of the transmembrane helices. nih.gov

Inward-Open State: The intracellular gate opens, and the substrate is released into the cytoplasm. researchgate.net

Reorientation: The empty transporter then reverts to the outward-facing conformation to begin a new cycle. nih.gov

The rate-limiting step in the transport cycle for the unloaded transporter is believed to be the conformational change from the inward- to the outward-facing state. nih.gov This transition involves the formation and breaking of an intracellular salt bridge network at the ends of the transmembrane helices. nih.gov

The following table summarizes the key transmembrane helices and their roles in the conformational shifts of GLUT1:

Transmembrane HelixRole in Conformational Shift
TM1, TM2, TM11These helices line the central cavity and their tilting directly contributes to the opening and closing of the extracellular and intracellular gates. nih.gov
TM6Its movement is coupled with TM1 and contributes to the overall conformational change. nih.gov
TM5 and TM8The cytoplasmic ends of these helices move closer together upon binding of intracellular inhibitors, indicating their involvement in the conformational state. plos.org
TM7 and TM10These helices are involved in the sequential intermediate structural conformations during glucose binding. researchgate.net

Comparative Structural Analysis with Other Sugar Porters

Comparative analysis of this compound with other sugar porters, both from eukaryotes and prokaryotes, provides valuable insights into conserved structural features and the molecular basis for differences in substrate specificity and transport kinetics.

Comparison with GLUT3: GLUT1 and GLUT3 are both high-affinity glucose transporters in humans and share a high degree of sequence identity, including a fully conserved substrate-binding site. nih.govnih.gov Despite this, they exhibit different kinetic properties, with GLUT3 generally showing a higher affinity for glucose than GLUT1. nih.gov This difference is not due to the substrate-coordinating residues but is attributed to interactions between the cytosolic "SP motif" and the "A motif". nih.gov These interactions are thought to stabilize the outward-facing conformation, and variations in this "SP-A network" between GLUT1 and GLUT3 are proposed to be a key determinant of their kinetic differences. nih.gov

Comparison with XylE: The bacterial D-xylose transporter, XylE, is a well-studied homolog of the human GLUTs and its crystal structure has served as a template for modeling the outward-facing state of GLUT1. nih.govresearchgate.net While both transporters share the MFS fold, there are significant differences. GLUT1 is a uniporter, facilitating the transport of glucose down its concentration gradient, whereas XylE is a proton-coupled symporter, utilizing the proton motive force to drive xylose transport against its concentration gradient. nih.gov This functional difference is reflected in their structures. For instance, in the outward-facing structure of XylE, an aspartate residue on TM1 forms a salt bridge with an arginine on TM4, a feature involved in proton coupling. nih.gov In GLUT1, this aspartate is replaced by an asparagine, which can be considered a mimic of a permanently protonated state, thus uncoupling sugar transport from proton translocation. nih.gov The substrate-binding sites also show key differences; for example, Gln175 in XylE, which is involved in sugar binding, corresponds to an isoleucine in GLUT1 (Ile168), contributing to their different substrate specificities. researchgate.net

The following table provides a comparative overview of key features of this compound (GLUT1) and other sugar porters:

FeatureThis compound (GLUT1)GLUT3XylELacY
Organism HumanHumanEscherichia coliEscherichia coli
Transport Mode UniportUniportSymport (H+)Symport (H+)
Primary Substrate GlucoseGlucoseD-xyloseLactose
Key Structural Feature SP-A motif network modulating kineticsSP-A motif network modulating kineticsAsp27-Arg133 salt bridge for H+ couplingConserved residues for H+ translocation
Conformational Change Rocker-switchRocker-switchRocker-switchRocker-switch

This comparative analysis underscores a conserved structural framework and transport mechanism within the sugar porter family, with subtle yet critical variations in key residues and motifs dictating their specific functions.

Evolutionary Perspectives of Hexose Transporter 1 Gene Families

Gene Duplication and Expansion Events (e.g., Whole Genome Duplication in Yeast)

Gene duplication has been a primary driver in the expansion of hexose (B10828440) transporter gene families. In yeasts, particularly in the Saccharomyces lineage, whole-genome duplication (WGD) has significantly contributed to the increase in HXT gene copy numbers. The ancestral organism that underwent WGD contained approximately 5000 genes, and post-WGD species typically have around 5500 genes, including approximately 500 pairs of genes (ohnologs) formed by the WGD oup.com. While not all duplicated genes are retained, those involved in essential processes like glucose metabolism, including HXTs, show a higher rate of preservation embopress.org.

In Saccharomyces cerevisiae, the HXT family is notably large, with up to 20 distinct transporters contributing to rapid glucose metabolism researchgate.net. The six S. cerevisiae transporter genes (HXT1 and HXT3–7) that play a major role in glucose uptake form two 3-gene clusters on chromosomes IV and VIII, respectively nih.gov. These clusters share similar syntenic structures, indicating their origin through either segmental duplication or WGD nih.gov. The presence of these duplicate segments in all post-WGD yeast genomes, but only a single segment in pre-WGD yeasts, strongly suggests that the two segments were produced by the WGD nih.gov.

Beyond WGD, tandem duplication events have also contributed to HXT gene expansion. For instance, the copy number of S. cerevisiae HXT6 and HXT7 can increase significantly through tandem duplication in response to glucose-limited environments nih.govfrontiersin.org. Adaptive gene duplication of HXT6 and HXT7 has also been observed in experimentally evolved populations grown under glucose limitation nih.gov. This highlights how environmental conditions can directly select for increased transporter gene copy number.

The expansion of HXT genes has been strongly associated with the evolution of aerobic fermentation (the Crabtree effect) in yeasts nih.govresearchgate.netpnas.org. Aerobic fermentation, where glucose is fermented into ethanol (B145695) even in the presence of oxygen, is suggested to be an adaptation to glucose-rich habitats nih.gov. Species that have independently evolved aerobic fermentation show extensive amplification of HXT genes, while species relying on aerobic respiration tend to have a reduced number of HXT genes nih.gov. This suggests a strong positive correlation between HXT gene copy number and the strength of aerobic fermentation nih.gov.

Phylogenetic Relationships and Divergence within HXT Families

Phylogenetic analysis provides insights into the evolutionary relationships and divergence patterns within HXT families across different organisms. These studies reveal the complex history of gene duplication, loss, and functional specialization.

In Yeasts and Fungi

Within yeasts and fungi, HXT proteins form a well-supported monophyletic clade within the MFS superfamily nih.gov. Phylogenetic studies of HXT families in hemiascomycete yeasts have identified distinct lineages of evolution nih.gov. For example, in S. cerevisiae, HXT1, HXT3, HXT4, HXT5, HXT6, and HXT7 belong to one lineage, while HXT2 and HXT10 form another nih.gov. HXT8 and HXT14 represent separate lineages, and the glucose sensors Snf3 and Rgt2, which evolved from transporter proteins, form their own lineage nih.govportlandpress.com.

The phylogenetic relationships often reflect the functional properties of the transporters. For instance, Hxt1p and Hxt3p are low-affinity glucose transporters, while Hxt6p and Hxt7p are high-affinity transporters, and Hxt2p and Hxt4p show intermediate affinity oup.com. The clustering of these transporters in phylogenetic trees can correlate with their substrate affinities and expression patterns nih.govoup.com.

Studies in other yeasts, such as Kluyveromyces lactis and Schizosaccharomyces pombe, also reveal diverse hexose transporter proteins that have evolved oup.com. In K. lactis, transporters like Rag1p, Hgt1, and Lac12 handle different sugars frontiersin.org. S. pombe has a family of Hxt-homologous proteins (Ght1–8), with some members transporting substrates other than glucose, such as gluconate portlandpress.com. Phylogenetic analysis can help to clarify the predicted function of transporters based on their evolutionary relationships portlandpress.com.

The evolutionary trajectory of HXTs in Saccharomycetaceae suggests a pattern where a duplication of an ancestral HXT gene created a locus with two paralogues portlandpress.com. This original locus has largely remained intact and syntenic throughout the Saccharomycetaceae, serving as a key point for understanding the family's evolution portlandpress.com.

In Kinetoplastid Protozoans

In kinetoplastid protozoans, a group that includes human pathogens like Trypanosoma and Leishmania, hexose transporters play a crucial role in glucose uptake, which is essential for their metabolism nih.gov. Phylogenetic analysis of kinetoplastid hexose transporters reveals that these proteins contain 12 transmembrane spans, similar to other MFS transporters nih.gov.

Studies focusing on the evolutionary history of hexose transporters in Trypanosoma and Leishmania species have shown that the transmembrane regions are the most conserved evolutionary units nih.gov. While it is hypothesized that these proteins evolved by internal transmembrane span duplications, current sequence analysis methods have not found detectable traces of this process nih.gov. The order of the transmembrane spans along the protein is highly conserved, indicating evolutionary constraints on their organization nih.gov.

Phylogenetic analyses of kinetoplastids, often based on ribosomal RNA or conserved proteins, support the grouping of kinetoplastids, including trypanosomatids, though the precise branching order within the group can vary depending on the genes analyzed vims.edunih.gov. While hexose transporters are crucial for these organisms, specific detailed phylogenetic analyses focusing solely on the HXT family across a broad range of kinetoplastid species were not extensively detailed in the search results, beyond the conservation of transmembrane domains within the family in Trypanosoma and Leishmania nih.gov.

In Plants

In plants, hexose transport is mediated by various transporter families, including the Sugar Transport Proteins (STPs) and SWEETs frontiersin.orgmdpi.comresearchgate.net. While the term "HXT" is primarily associated with yeast hexose transporters, plants have analogous families responsible for hexose uptake and distribution. Phylogenetic analysis of monosaccharide transporters (MSTs) in plants, such as in Nelumbo nucifera and Arabidopsis thaliana, shows the evolutionary relationships within these families frontiersin.orgresearchgate.net.

The SWEET family in plants, for example, is divided into four clades, with Clade I and II specifically transporting hexoses mdpi.com. Phylogenetic trees of SWEETs from various angiosperms illustrate the diversification within this family mdpi.com. Similarly, the STP family in Arabidopsis thaliana is well-studied, with members acting as hexose/H+ symporters located in the plasma membrane researchgate.net. Phylogenetic analysis of STPs from different plant species, including Vitis vinifera and Arabidopsis thaliana, shows their evolutionary relationships and conservation researchgate.net.

The expansion of the MST gene family has occurred during plant evolution, with an increase in the density of MST proteins from lower to higher plants frontiersin.org. These plant hexose transporters have conserved domains and motifs, reflecting their shared evolutionary origin within the MFS superfamily frontiersin.org.

Evolutionary Constraints and Conservation of Transmembrane Spans

Hexose transporters, as members of the MFS, share a characteristic fold typically consisting of 12 transmembrane helices (TMHs) oup.com. These transmembrane spans are crucial for forming the channel through which hexoses are transported across the membrane. Evolutionary studies highlight the conservation of these transmembrane domains, suggesting that they are under evolutionary constraints due to their functional importance.

In kinetoplastid hexose transporters, the transmembrane spans are identified as the most conserved evolutionary units, with the N- and C- termini being more divergent nih.gov. The conserved order of these transmembrane spans further emphasizes their critical role in the transporter's function and structure nih.gov.

Sequence alignment of hexose transporter proteins from various yeast species reveals conservation throughout the part of the sequence comprising the 12 putative transmembrane segments oup.com. In contrast, the amino- and carboxyl-terminal regions, which are typically located on the cytosolic side, show considerable variation in length and sequence oup.com. This differential conservation pattern underscores the structural and functional importance of the transmembrane core for hexose transport activity.

In mammalian GLUT2, a hexose transporter related to the yeast HXTs, specific structural characteristics, such as the lack of a QLS motif in transmembrane domain 7, are conserved and attributed to its ability to transport both glucose and fructose (B13574) physiology.org. This suggests that key protein motifs within the transmembrane regions that confer specific transport characteristics were incorporated early in evolution and have been remarkably well conserved physiology.org.

Adaptation and Diversification of Hexose Transporters

The diversification of hexose transporters is closely linked to the adaptation of organisms to their specific environments and metabolic needs. Through gene duplication and subsequent functional divergence, HXT families have evolved members with varying substrate specificities, affinities, and regulatory properties.

In Saccharomyces cerevisiae, the presence of multiple HXTs with different affinities for glucose allows the yeast to efficiently take up glucose across a wide range of concentrations oup.comnih.gov. High-affinity transporters (like Hxt6p and Hxt7p) are crucial at low glucose concentrations, while low-affinity transporters (like Hxt1p and Hxt3p) are important at high glucose levels oup.com. This diversification in kinetic properties represents an adaptation to environments where glucose availability fluctuates nih.gov.

The gain, loss, and diversification of transporter genes in different yeast species reflect adaptation to different natural environments and specialization to use specific sugars nih.govportlandpress.comnih.gov. For example, S. cerevisiae has lost entire families of active transporters present in other yeast lineages, indicating a specialization in its substrate range portlandpress.com. Conversely, the expansion of HXT genes in aerobic fermentative yeasts is a clear example of adaptation to glucose-rich habitats nih.govresearchgate.net.

In plants, the diversification of sugar transporters allows for the controlled distribution of sugars throughout the plant, supporting growth, development, and responses to environmental stress frontiersin.orgresearchgate.net. Different plant hexose transporter families and their members exhibit varied expression patterns depending on specific organs and environmental conditions, highlighting their adaptive roles researchgate.net.

The evolution of hexose transporters in kinetoplastids is also shaped by the parasites' complex life cycles and their movement between environments with different nutrient compositions within their hosts nih.gov. While detailed functional diversification studies across many kinetoplastid HXTs were not highlighted, the importance of glucose uptake in different life cycle stages suggests adaptive evolution of their transport systems nih.gov.

Association with Aerobic Fermentation Evolution

A strong correlation exists between the expansion of the hexose transporter gene family, particularly the Transporter subfamily, and the independent evolution of predominant aerobic fermentation in certain yeast lineages, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe nih.govwikipedia.orgnih.govresearchgate.netritaibioreactor.comoup.com. Aerobic fermentation, also known as the Crabtree effect in yeast, is a metabolic strategy where glucose is fermented into ethanol even in the presence of oxygen, diverging from the more energy-efficient aerobic respiration wikipedia.orgritaibioreactor.com.

Research indicates that the increase in the copy number of HXT genes has significantly facilitated the evolution of this metabolic behavior nih.govwikipedia.orgnih.govresearchgate.netritaibioreactor.com. For instance, phylogenetic analysis of fungal species reveals that while the Transporter genes originated from a single ancestral gene, they have undergone numerous amplification events in lineages that favor aerobic fermentation nih.gov. S. cerevisiae, a prominent aerobic fermenter, exhibits a substantial expansion of these genes compared to aerobic respiratory species, which tend to show a reduction in HXT gene numbers nih.govnih.govresearchgate.net.

This gene expansion is thought to have occurred through mechanisms including whole genome duplication (WGD) and tandem duplications nih.govportlandpress.comwikipedia.orgritaibioreactor.comdavidson.edu. The increased number of hexose transporters allows for a higher capacity for glucose uptake, which is considered a major rate-limiting step for glycolysis and is essential to sustain the high glycolytic flux required for aerobic fermentation wikipedia.orgoup.com. Studies have shown a positive correlation between the copy number of HXT genes and the efficiency of ethanol production wikipedia.org. Replacing the diverse set of S. cerevisiae HXT genes with a single chimeric HXT gene can lead to decreased ethanol production or a shift towards respiratory metabolism, highlighting the importance of the expanded HXT repertoire for aerobic fermentation wikipedia.org.

Data illustrating the correlation between HXT gene copy number and metabolic strategy in different yeast species:

Yeast SpeciesMetabolic StrategyApproximate HXT Transporter Gene Copy Number
Saccharomyces cerevisiaeAerobic Fermentation17-18 nih.govwikipedia.orgresearchgate.net
Schizosaccharomyces pombeAerobic Fermentation8 nih.gov
Aerobic Respiratory YeastsAerobic RespirationReduced number nih.govnih.govresearchgate.net

This table illustrates the general trend observed in evolutionary studies, where yeasts employing aerobic fermentation tend to possess a larger complement of hexose transporter genes compared to those primarily relying on aerobic respiration.

Adaptation to Specific Ecological Niches

The evolution of the hexose transporter gene family is also closely linked to the adaptation of yeast species to specific ecological niches, particularly those characterized by varying glucose availability nih.govritaibioreactor.com. The diversity within the HXT family, including transporters with different affinities for glucose, allows yeast to efficiently take up sugar across a wide range of concentrations portlandpress.comoup.comasm.orgoup.com.

In glucose-rich environments, such as ripe fruits, a high capacity for glucose uptake is advantageous. The expansion of low-affinity transporters like HXT1, which is induced by high glucose concentrations, is particularly beneficial in such niches, enabling rapid sugar assimilation oup.comoup.comyeastgenome.org. The increased copy number of HXT genes in aerobic fermentative yeasts is considered an adaptation to these glucose-rich habitats, allowing them to quickly consume available sugar and produce ethanol, which can inhibit competitors nih.govritaibioreactor.com.

Conversely, adaptation to environments with low glucose concentrations has driven the evolution of high-affinity hexose transporters, such as HXT6 and HXT7 in S. cerevisiae nih.govportlandpress.com. These transporters are expressed at lower glucose levels and facilitate efficient uptake when sugar is scarce oup.comasm.org. Evolutionary analysis suggests that high-affinity transporters like HXT6 and HXT7 may have arisen from duplications of ancestral genes portlandpress.comdavidson.edu. Experimental evolution studies in glucose-limited environments have provided evidence for selection favoring duplications involving these high-affinity transporters, further supporting their role in adaptation to specific nutrient conditions davidson.edu.

The complex and tightly regulated expression of different HXT genes in response to varying glucose concentrations and other environmental cues is a key aspect of this adaptation oup.comasm.orgoup.com. This regulatory flexibility ensures that the yeast can optimize glucose uptake according to the prevailing conditions in its ecological niche.

HXT Transporter (in S. cerevisiae)Glucose AffinityTypical Expression ConditionRole in Adaptation
Hxt1LowHigh glucoseEfficient uptake in glucose-rich environments
Hxt6, Hxt7HighLow glucoseEfficient uptake in glucose-limited environments
Hxt2, Hxt4, Hxt5MediumMedium glucose / Low growth rates asm.orgAdaptation to intermediate or changing conditions

This table summarizes the varying affinities and expression patterns of some key S. cerevisiae hexose transporters, illustrating how their functional diversification contributes to adaptation across different glucose concentrations encountered in diverse ecological niches.

Advanced Research Methodologies for Hexose Transporter 1 Studies

Genetic and Molecular Approaches

Genetic and molecular biology techniques are fundamental to elucidating the function, regulation, and structure of hexose (B10828440) transporter 1 (Hxt1). These approaches allow researchers to manipulate the genetic material of an organism to observe the resulting effects on the transporter's activity and the organism's phenotype.

Gene Deletion and Overexpression Techniques

The targeted removal (deletion or knockout) or amplification (overexpression) of the gene encoding Hxt1 are powerful strategies to understand its physiological role.

Gene Deletion: Creating null mutants, where the HXT1 gene is completely removed from the genome, is a direct method to determine its necessity for cellular processes. For instance, in the yeast Saccharomyces cerevisiae, a common model organism for studying hexose transporters, strains lacking one or more HXT genes have been instrumental. An hxt null strain, deficient in all major hexose transporter genes, is unable to take up glucose and grow on a glucose-based medium. nih.gov This phenotype provides a clean background for studying the function of a single, reintroduced transporter like Hxt1. Similarly, in the parasite Leishmania mexicana, generating hexose transporter null mutants has been crucial for understanding nutrient acquisition and identifying the roles of specific transporters. nih.gov

Overexpression: Conversely, overexpressing the HXT1 gene, often by placing it under the control of a strong, constitutive promoter, can reveal its capacity to enhance glucose uptake and metabolism. Studies in S. cerevisiae have shown that overexpression of HXT1 can lead to an increased rate of glucose consumption. nih.gov This has been explored in the context of metabolic engineering, where enhancing glucose flux is desirable for producing biofuels like ethanol (B145695) or other biochemicals such as lactic acid. nih.gov The results indicate that increasing the quantity of Hxt1 protein at the plasma membrane can significantly boost the cell's metabolic output, although the effects can be dependent on the specific yeast strain and fermentation conditions. nih.gov

Summary of Gene Deletion and Overexpression Studies on Hxt1
OrganismGenetic ModificationKey FindingReference
Saccharomyces cerevisiaeDeletion (hxt null mutant)Inability to grow on glucose, providing a system for functional analysis of individual transporters. nih.gov
Saccharomyces cerevisiaeOverexpression of HXT1Increased glucose consumption rate and improved productivity of ethanol and lactic acid. nih.gov
Leishmania mexicanaDeletion (Δlmxgt1-4 null mutant)Glucose and glucosamine (B1671600) uptake reduced to background levels, confirming the role of these transporters in nutrient acquisition. nih.gov
Colletotrichum higginsianumDeletion of ChHxt1-ChHxt6Individual deletion mutants showed varied colony morphology, but vegetative growth was similar to wild-type. mdpi.com

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a precise technique used to make specific changes to the DNA sequence of the HXT1 gene, resulting in targeted amino acid substitutions in the Hxt1 protein. nih.govspringernature.com This method is invaluable for investigating the relationship between the transporter's structure and its function, such as identifying key residues involved in substrate binding, conformational changes, and protein stability. researchgate.net

A study on the yeast Hxt1 transporter utilized this approach to probe the function of amino acid residues predicted to be involved in glucose binding, based on sequence alignments with human glucose transporters (Gluts). plos.orggwu.edu By substituting specific residues, such as asparagine at position 370 with alanine (B10760859) (N370A), researchers observed significant effects on the transporter's function. nih.gov The Hxt1-N370A mutant was unable to transport the fluorescent glucose analog 2-NBDG or restore the growth of an hxt null strain on glucose. nih.gov This finding identified N370 as a critical residue for the stability and transport activity of Hxt1. nih.gov Furthermore, other mutations, like W473A, rendered the Hxt1 protein resistant to degradation that normally occurs under glucose starvation, suggesting a role for these residues in protein stability and turnover. nih.gov

Effects of Site-Directed Mutagenesis on Yeast Hxt1 Function
MutationEffect on 2-NBDG UptakeEffect on Growth of hxt null mutant on GlucoseEffect on Protein Stability/DegradationReference
Wild-Type Hxt1Normal UptakeGrowth RestoredNormal Degradation plos.orgnih.gov
N370ANo UptakeNo GrowthResistant to Degradation nih.gov
W473AReduced UptakePartial Growth RestorationResistant to Degradation nih.gov

Reporter Gene Fusions (e.g., lacZ fusions, GFP fusions) for Expression Studies

Reporter gene fusions are used to study the expression pattern of a gene of interest. This involves linking the regulatory sequences (promoter) of the HXT1 gene to a gene that encodes an easily detectable protein, such as β-galactosidase (lacZ) or Green Fluorescent Protein (GFP). nih.govjax.org The expression of the reporter protein then serves as a proxy for the activity of the HXT1 promoter.

lacZ Fusions : When the HXT1 promoter is fused to the E. coli lacZ gene, the production of β-galactosidase can be quantified using colorimetric assays with substrates like X-gal. jax.org This allows researchers to measure the transcriptional activity of the HXT1 gene under various conditions, such as different glucose concentrations, to understand how its expression is regulated.

GFP Fusions : Fusing the HXT1 gene to GFP allows for the visualization of the Hxt1 protein within living cells. nih.gov This can be done in two main ways:

Transcriptional Fusions : The HXT1 promoter is fused to the GFP gene. The resulting fluorescence indicates when and where the HXT1 gene is being transcribed. nih.gov

Translational Fusions : The entire HXT1 coding sequence is fused in-frame with the GFP gene. This produces a hybrid Hxt1-GFP protein. The location of the fluorescence within the cell reveals the subcellular localization of the Hxt1 transporter, for example, confirming its placement in the plasma membrane or observing its trafficking to other compartments like the vacuole for degradation. nih.gov

These techniques have been fundamental in showing that HXT1 expression is induced by high concentrations of glucose and repressed in its absence, a key aspect of glucose sensing and signaling in organisms like yeast. gwu.edu

Complementation Assays in Null Mutants

Complementation assays are a cornerstone of functional analysis for transporters. The basic principle involves introducing a functional copy of a gene into a mutant organism that lacks that gene, to see if the wild-type phenotype can be restored.

In the context of Hxt1, these assays are typically performed using an hxt null mutant of S. cerevisiae, which cannot grow on media where glucose is the sole carbon source. nih.govnih.gov When a plasmid carrying the wild-type HXT1 gene is introduced into this null strain, the expression of functional Hxt1 protein rescues the growth defect. nih.gov This successful complementation provides definitive proof that Hxt1 is a functional glucose transporter.

This assay is also a powerful tool for analyzing the effects of mutations identified through site-directed mutagenesis. For example, when the hxt null strain was transformed with the Hxt1-N370A mutant, it failed to restore growth on glucose, confirming that the mutation had inactivated the transporter's function. plos.orgnih.gov This approach allows for a clear, growth-based assessment of whether a modified transporter is active or inactive. nih.gov

Biochemical and Biophysical Characterization Techniques

These techniques focus on directly measuring the transport activity and properties of the Hxt1 protein itself.

Sugar Uptake Assays (e.g., Radiotracer Methods, Fluorescent Analogs like 2-NBDG)

Directly measuring the rate of sugar transport into a cell is the most definitive way to characterize a transporter's function.

Radiotracer Methods : The traditional gold standard for uptake assays involves using radiolabeled sugars, such as [¹⁴C]-D-glucose or [³H]-D-glucose. Cells expressing Hxt1 are incubated with the radiolabeled substrate for a short period. The reaction is then stopped, and the cells are washed to remove external radioactivity. The amount of radioactivity inside the cells, measured by scintillation counting, is directly proportional to the transport rate. While highly sensitive and specific, these methods involve the handling and disposal of radioactive materials. gwu.edu

Fluorescent Analogs : A safer and increasingly popular alternative is the use of fluorescent glucose analogs, most notably 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). gwu.edunih.gov 2-NBDG is a non-metabolizable glucose analog that fluoresces when it is taken up by cells. The transport of 2-NBDG into cells can be measured in real-time using fluorescence microscopy or quantified in a cell population using a fluorometer or flow cytometry. plos.orgnih.gov Studies have demonstrated that 2-NBDG is transported by Hxt1 in yeast. plos.org The uptake of 2-NBDG is not observed in hxt null strains but is restored upon expression of wild-type Hxt1, confirming that its transport is mediated by the hexose transport system. nih.gov This method provides a powerful tool for high-throughput screening and for visualizing transport activity in individual live cells. nih.gov

Comparison of Sugar Uptake Assay Methods for Hxt1
MethodPrincipleAdvantagesDisadvantagesReference
Radiotracer MethodsMeasures uptake of radiolabeled glucose (e.g., [¹⁴C]-glucose).High sensitivity and specificity; considered the gold standard.Requires handling of radioactive materials; endpoint assay. gwu.edu
Fluorescent Analogs (2-NBDG)Measures uptake of a fluorescent, non-metabolizable glucose analog.Non-radioactive; allows for real-time visualization in live cells; suitable for high-throughput screening.May have different transport kinetics than native glucose; potential for quenching or background fluorescence. plos.orggwu.edunih.gov

Kinetic Measurements of Transport Activity

The functional characterization of Hexose Transporter 1 (HXT1) hinges on precise kinetic measurements to elucidate its substrate affinity and transport capacity. These analyses typically involve determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value reflects the substrate concentration at which the transport rate is half of Vmax, providing an indication of the transporter's affinity for its substrate. A lower Km value signifies a higher affinity.

A common method for these measurements involves the use of radiolabeled hexose analogs, such as 14C-labeled D-glucose. nih.gov In a typical assay, cells expressing HXT1 are incubated with varying concentrations of the radiolabeled substrate for a defined period. The uptake of the substrate is then quantified by measuring the intracellular radioactivity. By plotting the initial rates of uptake against the substrate concentrations, researchers can derive the Km and Vmax values using kinetic models like the Michaelis-Menten equation. nih.gov

For instance, studies on various hexose transporters in Saccharomyces cerevisiae have revealed a wide range of affinities for glucose. High-affinity transporters exhibit Km values in the range of 1-2 mM, while low-affinity transporters, such as some HXT1 isoforms, can have Km values around 50-100 mM. This diversity in kinetic properties allows the organism to efficiently transport glucose across a broad spectrum of extracellular concentrations.

It is crucial to perform these assays under initial velocity conditions, where the measurement is taken before significant substrate accumulation occurs, to ensure that the measured rate reflects the true transport activity and is not influenced by factors such as substrate efflux or metabolic conversion. The use of non-metabolizable glucose analogs can also be employed to isolate the transport process from subsequent metabolic pathways.

Table 1: Kinetic Parameters of Various Hexose Transporters

Transporter Organism Substrate Km (mM) Vmax (relative units)
HXT1 (isoform) Saccharomyces cerevisiae D-Glucose ~50-100 Varies
High-affinity HXT Saccharomyces cerevisiae D-Glucose 1-2 Varies
GLUT1 Human D-Glucose ~3 Varies
SGLT1 Human D-Glucose ~0.4 Varies

Protein Expression and Purification Strategies

The detailed structural and functional analysis of HXT1 necessitates the production of large quantities of pure, active protein. This is typically achieved through recombinant protein expression and subsequent purification. Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used expression systems for membrane proteins like HXT1.

A general strategy involves cloning the gene encoding HXT1 into an expression vector, which is then introduced into the host organism. nih.gov To facilitate purification, the transporter is often engineered with an affinity tag, such as a polyhistidine-tag (His-tag) or a glutathione (B108866) S-transferase (GST) tag. nih.govnih.gov These tags allow for selective binding to a specific resin in an affinity chromatography column, which is a powerful and often the first step in the purification process. nih.gov

For membrane proteins, which are inherently hydrophobic, solubilization from the cell membrane is a critical step. This is achieved using detergents that disrupt the lipid bilayer and form micelles around the transporter. The choice of detergent is crucial for maintaining the structural integrity and activity of the protein. Following solubilization, the protein extract is subjected to one or more chromatography steps. Affinity chromatography is typically followed by other techniques like ion-exchange chromatography or size-exclusion chromatography to achieve high purity. youtube.com

The success of the expression and purification process is monitored at each stage using techniques such as SDS-PAGE to assess purity and protein concentration assays. The functionality of the purified transporter is then verified through reconstitution into artificial lipid vesicles (liposomes) and subsequent transport assays.

Uncoupling Experiments

Uncoupling experiments are designed to investigate the energy dependence of transport processes. For secondary active transporters, which couple the transport of a substrate against its concentration gradient to the electrochemical gradient of another ion (often protons), uncoupling agents can be used to dissipate this driving force. oup.comnih.gov Protonophores are a class of chemical uncouplers that shuttle protons across biological membranes, thereby disrupting the proton motive force. wikipedia.orgresearchgate.net

Commonly used protonophores in these experiments include 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP). wikipedia.orgnih.gov In a typical uncoupling experiment to study HXT1, cells expressing the transporter would be pre-loaded with a substrate. The addition of a protonophore would then be expected to cause a rapid efflux of the accumulated substrate if the transport is indeed coupled to a proton gradient. oup.com This is because the dissipation of the proton gradient eliminates the energy source required for maintaining the substrate concentration gradient.

These experiments are crucial for distinguishing between passive facilitated diffusion and active transport mechanisms. oup.com While facilitated diffusion does not require metabolic energy and is therefore insensitive to uncouplers, active transport systems are significantly inhibited. oup.comcolostate.edu The results of uncoupling experiments, therefore, provide fundamental insights into the bioenergetics of HXT1-mediated transport. nih.gov

Cellular and Systemic Level Investigations

Localization Studies (e.g., GFP fusion microscopy)

Determining the subcellular localization of HXT1 is essential for understanding its physiological role. A powerful and widely used technique for this purpose is the fusion of HXT1 with a fluorescent reporter protein, most commonly the Green Fluorescent Protein (GFP). oipub.comresearchgate.netresearchgate.net The gene encoding HXT1 is genetically fused in-frame with the gene for GFP, and this construct is then expressed in the cells of interest.

The resulting fusion protein, HXT1-GFP, can be visualized in living cells using fluorescence microscopy. nih.govnih.gov The location of the GFP signal directly reveals the subcellular compartment(s) where the transporter is present. For many hexose transporters, including HXT1, the expected localization is the plasma membrane, where it facilitates the uptake of sugars from the extracellular environment. oipub.com

Confocal microscopy is often employed for these studies as it provides high-resolution optical sections of the cells, allowing for precise localization and minimizing out-of-focus fluorescence. researchgate.net Co-localization studies with known markers for specific organelles (e.g., a plasma membrane dye or a fluorescently tagged protein known to reside in a particular compartment) can further confirm the precise location of HXT1. These studies can also be used to investigate the trafficking of the transporter to and from the plasma membrane under different physiological conditions.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression

Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive and specific method used to measure the expression levels of the HXT1 gene. unite.itnih.govthermofisher.com This technique allows for the quantification of mRNA transcripts, providing insights into how the expression of HXT1 is regulated at the transcriptional level in response to various stimuli, developmental stages, or in different tissues. culturecollections.org.ukresearchgate.net

The process begins with the isolation of total RNA from the cells or tissues of interest. This RNA is then reverse-transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase. nih.gov The resulting cDNA serves as the template for the quantitative PCR reaction. In qPCR, the amplification of the target gene (HXT1) is monitored in real-time using fluorescent dyes or probes. thermofisher.com

The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of the target mRNA. To normalize for variations in the amount of starting RNA and the efficiency of the reverse transcription reaction, the expression of the target gene is typically compared to that of one or more stably expressed reference genes (also known as housekeeping genes). This relative quantification allows for the determination of changes in HXT1 gene expression across different conditions.

Table 2: Example of a qRT-PCR Experimental Setup for HXT1 Gene Expression Analysis

Component Description
Template cDNA synthesized from total RNA
Primers Forward and reverse primers specific for the HXT1 gene
Reference Genes Primers for one or more stably expressed housekeeping genes (e.g., Actin, GAPDH)
Detection Chemistry SYBR Green or a sequence-specific probe (e.g., TaqMan)
Instrumentation Real-time PCR thermal cycler
Analysis Method Relative quantification using the ΔΔCq method

Western Blot Analysis for Protein Levels

Western blot analysis is a fundamental technique used to detect and quantify the levels of the HXT1 protein in a given sample. researchgate.netptglab.comnacalai.com This method allows researchers to determine if changes in gene expression, as measured by qRT-PCR, translate to corresponding changes in the amount of functional protein.

The first step in a Western blot is the separation of proteins in a cell or tissue lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). thermofisher.com Following separation, the proteins are transferred from the gel onto a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). nacalai.com

The membrane is then incubated with a primary antibody that specifically recognizes and binds to the HXT1 protein. After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody. thermofisher.com Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as chemiluminescence or color, which can be captured on film or with a digital imager. The intensity of the signal is proportional to the amount of HXT1 protein in the sample. To ensure equal loading of protein across different samples, the levels of a housekeeping protein, such as actin or tubulin, are often measured on the same blot as a loading control.

Flow Cytometry for Population-Level Analysis

Flow cytometry has emerged as a valuable high-throughput technique for analyzing this compound (HT1) expression at the single-cell level within large cell populations. This methodology is particularly useful for screening and diagnostic purposes, allowing for the rapid quantification of cell-surface transporter levels. A key application of this technique is in the study of Glucose Transporter 1 (GLUT1) Deficiency Syndrome, a condition caused by mutations in the SLC2A1 gene, which encodes the primary glucose transporter in red blood cells (RBCs). nih.gov

In this context, flow cytometry is used to measure the relative levels of GLUT1 on the surface of erythrocytes. The process typically involves collecting a small blood sample, isolating the RBCs, and then staining them with a specific antibody that binds to an extracellular portion of the GLUT1 protein. This primary antibody is often tagged with a fluorescent molecule or is detected by a secondary fluorescently-labeled antibody. The stained cells are then passed one by one through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, providing a quantitative measure of the amount of antibody bound, which directly correlates with the density of the transporter on the cell surface. nih.gov

This method allows for the analysis of thousands to millions of cells in a very short time, providing a distribution of transporter expression across the entire population. Studies have successfully used this approach to distinguish between healthy individuals and patients with GLUT1 deficiency. nih.gov In healthy control populations, the mean relative GLUT1 levels on RBCs are tightly clustered, whereas a significant portion of patients with the deficiency syndrome show a marked reduction in transporter expression. nih.gov This flow cytometry-based assay is advantageous as it can be performed in many facilities and is less time-consuming than older methods like the 3-O-methyl-D-glucose (3-OMG) uptake assay. nih.gov

The data generated from flow cytometry can be presented as histograms showing the fluorescence intensity of the cell population. This allows for clear visualization of shifts in expression levels and the identification of subpopulations with altered transporter density.

Table 1: Representative Flow Cytometry Data for GLUT1 Levels on Red Blood Cells

GroupNumber of SubjectsMean Relative GLUT1 Level (%)Range (%)
Healthy Controls1396.590.3–99.6
Glut1DS Patients13Significantly below 90% in 11 patientsN/A
Data adapted from a study on flow cytometry for Glucose Transporter 1 Deficiency Syndrome. nih.gov

Proteomic and Interactomic Studies

Understanding the function and regulation of this compound requires identifying its molecular partners and characterizing its dynamic behavior within the cell. Proteomic and interactomic approaches are crucial for mapping the complex network of interactions that govern HT1 activity.

Identification of Interacting Proteins

The function of hexose transporters is tightly regulated by a network of interacting proteins that modulate their synthesis, trafficking, localization, and degradation. In yeast, which serves as a powerful model organism for studying these processes, several key interacting partners for various hexose transporters (Hxt) have been identified.

One of the primary regulatory mechanisms is ubiquitin-mediated endocytosis, which removes transporters from the plasma membrane to adjust glucose uptake capacity. researchgate.netnih.gov This process involves a complex interplay of proteins. For instance, the α-arrestin-related trafficking protein Rod1 (Art4) has been shown to physically interact with the high-affinity glucose transporter Hxt6 at the plasma membrane. nih.gov This interaction is part of a signaling cascade that also involves the Snf1 protein kinase (a homolog of AMP-activated protein kinase) and 14-3-3 proteins like Bmh2 . nih.gov The Snf1 kinase interacts with the N-terminal half of Rod1, influencing the regulation of Hxt6. nih.gov

The Rod1-Rsp5 complex, where Rsp5 is an E3 ubiquitin ligase, directs the ubiquitination and subsequent endocytosis of low-affinity transporters like Hxt1 and Hxt3 . researchgate.net This interaction is crucial for the cell's response to certain glucose analogs like 2-deoxyglucose. researchgate.net

Furthermore, the expression of HXT genes is controlled by a glucose-sensing and signaling pathway. This involves plasma membrane proteins that act as glucose sensors, such as Snf3 and Rgt2 . These sensors generate an intracellular signal that regulates the function of the Rgt1 repressor, a DNA-binding protein that controls the transcription of HXT genes. nih.gov The function of Rgt1 is, in turn, modulated by the SCFGrr1 ubiquitin ligase complex, with Grr1 being a key component. nih.gov

Table 2: Key Interacting Proteins of Yeast Hexose Transporters (Hxt)

Hexose TransporterInteracting Protein(s)Function of Interaction
Hxt6Rod1 (Art4), Snf1, Bmh2Regulation of endocytosis and degradation. nih.gov
Hxt1, Hxt3Rod1-Rsp5 complexDirects ubiquitination and endocytosis. researchgate.net
Hxt1, Hxt2, Hxt3, Hxt4Rgt1Transcriptional repression/activation. nih.gov
(Regulation of Hxt expression)Snf3, Rgt2Glucose sensing and signaling to regulate Rgt1. nih.gov
(Regulation of Rgt1)Grr1 (part of SCFGrr1)Mediates inhibition of Rgt1 repressor function. nih.gov

Analysis of Protein Dynamics and Inheritance

The dynamic behavior of this compound is fundamental to its function, encompassing conformational changes during substrate transport and its trafficking through various cellular compartments. Molecular dynamics (MD) simulations have provided powerful insights into the structural movements of transporters like human GLUT1. mdpi.complos.org These computational studies model the protein's movement at an atomic level, revealing how it transitions between different conformational states (e.g., outward-facing to inward-facing) to facilitate the passage of glucose across the membrane. mdpi.com

Cellular protein dynamics also involve the regulation of the transporter's abundance and location. As mentioned, ubiquitin-mediated endocytosis is a critical process that controls the number of active transporters at the plasma membrane. researchgate.netnih.gov Following high glucose signals, transporters like Hxt1 and Hxt3 can be targeted for internalization and subsequent degradation in the vacuole. researchgate.net This trafficking represents a key aspect of the protein's life cycle and dynamic regulation within the cell.

From an evolutionary and genetic standpoint, the "inheritance" of hexose transporters can be seen in the context of gene family expansion and adaptation. In yeasts, the HXT gene family has undergone significant amplification events. nih.gov For example, Saccharomyces cerevisiae has 20 genes encoding proteins similar to hexose transporters, though only a subset are the primary mediators of glucose uptake under normal conditions. nih.govnih.gov This expansion is believed to be an evolutionary adaptation that allows the organism to fine-tune its glucose uptake capabilities in response to a wide range of environmental glucose concentrations. nih.govoup.com The presence of multiple transporters with different affinities (low- and high-affinity carriers) and regulatory patterns ensures that the yeast can efficiently scavenge glucose when it is scarce and manage high influxes when it is abundant. oup.com This genetic diversity and the regulatory pathways that control which transporters are expressed are inherited traits crucial for the organism's metabolic fitness.

Theoretical and Computational Approaches in Hexose Transporter 1 Research

Bioinformatics and Sequence Analysis

Bioinformatics tools and techniques are fundamental for analyzing the primary structure of HXT1, identifying evolutionary relationships, and predicting key features based on its amino acid sequence.

Homology Searching and Multiple Sequence Alignments

Homology searching is a widely used strategy to identify proteins or genes that are evolutionarily related to HXT1 by detecting statistically significant sequence similarity. nih.gov Significant similarity suggests a common ancestry. nih.govslideshare.net Tools like BLAST and FASTA are commonly used for pairwise sequence alignments to find similar regions, while more sensitive methods like PSI-BLAST utilize multiple sequence alignments to identify more distantly related homologs. wikipedia.orgyasara.org

Multiple sequence alignment (MSA) involves aligning three or more biological sequences to identify regions of similarity and infer homology and evolutionary relationships. slideshare.netebi.ac.uk MSA is essential for studying conserved regions, functional characteristics, and evolutionary relationships between sequences. mdpi.com It can also reveal mutation events and help assess sequence conservation, aiding in the inference of protein domain presence and function, as well as secondary and tertiary structures. mdpi.com Tools such as Clustal Omega, MUSCLE, and T-Coffee are used for generating multiple sequence alignments. slideshare.netebi.ac.uk For hexose (B10828440) transporters, multiple sequence alignments of HXT1 with other hexose transporters and glucose sensors have been performed to find conserved regions and understand evolutionary relationships. frontiersin.orgresearchgate.netphilagri.net For instance, alignments have been used to compare HXT1 sequences across different Plasmodium species and with human glucose transporter 1 (hGLUT1). nih.gov

Transmembrane Domain Prediction

Predicting the location and topology of transmembrane domains is critical for understanding the structure and membrane insertion of HXT1, as it is a multi-pass membrane protein. Computational algorithms are frequently used to predict these domains when experimental data is limited. nih.gov HXT1 proteins are generally predicted to contain 12 transmembrane segments (TMSs). frontiersin.orgnih.govspring8.or.jpuniprot.orgnih.govtcdb.orgconicet.gov.ar Various computer programs such as SOSUI, HMMTOP, TMHMM, and TMpred are employed for predicting TM helix segments. frontiersin.org A consensus approach, combining results from multiple prediction algorithms and incorporating information from multiple sequence alignments and conserved motifs, can provide a more robust prediction of transmembrane domains and the protein's topology. nih.gov For example, the predicted topology of Plasmodium vivax HT1 (PvHT1) showed 12 transmembrane segments with intracellular N- and C-termini. nih.gov Similarly, analysis of hexose transporter sequences in kinetoplastid protozoans also predicted 12 transmembrane domains in most cases. conicet.gov.ar

Motif and Domain Identification (e.g., PFAM, PS50850)

Identifying conserved motifs and domains within the HXT1 sequence can provide insights into its function and classification. Databases like Pfam and InterPro are valuable resources for this purpose. ebi.ac.ukxfam.org Pfam is a large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs), which helps in identifying domains within proteins. xfam.org InterPro integrates signatures from various member databases, including Pfam, to provide functional analysis of proteins by classifying them into families and predicting domains and important sites. ebi.ac.uk

Hexose transporters, including HXT1, belong to the major facilitator superfamily (MFS). frontiersin.orgnih.govnih.govconicet.gov.ar MFS transporters share a core structure typically consisting of twelve transmembrane segments. nih.gov Conserved motifs are often found within these transporters. For example, MFS transporters can contain conserved motifs such as two conserved GR-[KR] motifs and the PETKG sequence, which is highly conserved among sugar transporters. frontiersin.org While specific Pfam or PROSITE (which includes PS50850) entries directly linked only to HXT1 weren't exclusively highlighted for motif identification in the search results, the general approach of using these databases for identifying MFS-specific motifs and domains in hexose transporters is well-established. Pfam allows analysis of protein sequences to find matching Pfam entries and view domain organization. xfam.org

Structural Modeling and Prediction

Computational structural modeling techniques are essential for generating three-dimensional models of HXT1, providing a basis for understanding its function at an atomic level, especially when experimental structures are unavailable.

Homology Modeling of HXT1 Structure

Homology modeling, or comparative modeling, is a method used to construct an atomic-resolution model of a target protein based on the experimental three-dimensional structure of a related homologous protein (the template). wikipedia.org This method relies on the principle that protein structures are more conserved than their amino acid sequences. wikipedia.org The process involves identifying suitable template structures, aligning the target sequence with the template sequence, constructing the model, and assessing its quality. wikipedia.orgyasara.org

Homology modeling has been applied to build 3D structural models for HXT1 from various organisms, including yeast Saccharomyces cerevisiae and Plasmodium vivax. researchgate.netnih.govyeastgenome.org For yeast Hxt1, homology models have been generated to investigate the effects of mutations on stability and glucose transport activity. yeastgenome.org The SWISS-MODEL server is a fully automated protein structure homology-modeling server that can be used for this purpose. nih.govexpasy.org For example, a homology model of PvHT1 was constructed based on the structure of P. falciparum hexose transporter 1 (PfHT1). nih.gov Homology models can also be used to predict glucose binding sites. researchgate.net The quality of homology models is dependent on the sequence identity with the template structure, with higher identity generally leading to more accurate models. wikipedia.org

Molecular Dynamics Simulations to Study Protein Conformations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of proteins and sample their conformational space over time. massbio.orgcresset-group.comfrontiersin.orgnih.gov These simulations provide insights into protein movements and conformational changes that are often difficult to capture experimentally. massbio.orgcresset-group.com

MD simulations can be used to generate ensembles of protein structures that are likely to represent biologically relevant conformations. cresset-group.com This is particularly useful for flexible proteins that adopt different conformations under varying physiological conditions. massbio.org By simulating the protein in a dynamic environment, such as embedded in a lipid membrane with explicit solvent molecules, MD can help map the energy landscape and identify different conformational states. cresset-group.comnih.gov While classic MD simulations can be limited by timescale, accelerated MD (aMD) provides a way to simulate infrequent events like significant conformational changes more efficiently. nih.gov MD simulations can be used to investigate the stability of proteins and analyze available binding pockets by assessing the energetic stability of different conformations. cresset-group.com Although the search results did not provide specific detailed findings of MD simulations applied directly to HXT1, the method is generally applicable to studying the conformations and dynamics of membrane transporters like HXT1. research-solution.com

Coevolution Analysis for Functional Insights

Coevolution analysis is a computational method used to identify pairs of residues in a protein that have evolved together, suggesting they are functionally or structurally linked. acs.orgelifesciences.org Applied to this compound and other members of the sugar porter family, this analysis helps in understanding the residues critical for transport function and conformational changes. acs.orgelifesciences.orgresearchgate.net

Studies using coevolution analysis, often combined with techniques like direct coupling analysis (DCA), have been employed to predict structures and understand the transport cycle of sugar porters, including GLUTs. acs.orgelifesciences.orgresearchgate.net These analyses can reveal state-specific contacts within the transporter protein, providing clues about the residues involved in transitioning between different conformational states (e.g., outward-open, occluded, inward-open). elifesciences.orgresearchgate.net For instance, coevolution analysis can confirm the importance of the occluded state as an intermediate linking outward and inward-facing conformations and identify specific coevolved pairs crucial for these transitions. elifesciences.orgresearchgate.netresearchgate.net This approach can also be used to generate free-energy landscapes that are consistent with experimental kinetic estimates, offering a powerful method for understanding the energetics of the transport cycle. researchgate.net

Systems Biology and Metabolic Flux Analysis

Kinetic Modeling of Glucose Uptake

Kinetic modeling is a computational technique used to describe the rate of glucose transport mediated by this compound. These models often employ principles of Michaelis-Menten kinetics to characterize parameters such as the Michaelis constant (Km), which reflects the transporter's affinity for glucose, and the maximal transport velocity (Vmax). uvm.edufrontiersin.orgnih.govlife-science-alliance.orgnih.govcore.ac.ukphysiology.orgresearchgate.net

Various kinetic models, including simple Michaelis-Menten and more complex alternating-conformation models, have been used to study this compound kinetics in different systems, such as red blood cells, Xenopus oocytes expressing the transporter, and yeast. uvm.edufrontiersin.orgnih.govlife-science-alliance.orgnih.govcore.ac.ukresearchgate.netresearchgate.net These models help in quantifying transport rates under varying glucose concentrations and in the presence of inhibitors. uvm.edunih.govlife-science-alliance.orgnih.govcore.ac.ukresearchgate.net For example, kinetic analyses have determined Km and Vmax values for GLUT1 from different species, revealing similarities in glucose affinity between bovine and human GLUT1. uvm.edu Studies in yeast have used kinetic models to understand how hexose transport activity influences glycolytic oscillations and flux. core.ac.uk Kinetic modeling can also be integrated into larger dynamic flux balance models to simulate time-course metabolic processes. nrel.gov

Research findings from kinetic modeling studies provide quantitative data on this compound function. Below is an example table summarizing kinetic parameters from selected studies:

Source OrganismTransporterSubstrateKm (mM)Vmax (pmol/oocyte/30 min)NotesCitation
HumanGLUT12-deoxy-d-glucose11.7 ± 3.7Not specifiedExpressed in Xenopus oocytes uvm.edu
BovineGLUT12-deoxy-d-glucose9.8 ± 3.0Not specifiedExpressed in Xenopus oocytes uvm.edu
HumanGLUT12-DG9.5 ± 1.05,988 ± 226Expressed in Xenopus oocytes life-science-alliance.org
RatGLUT13-O-methylglucose26.23.5 nmol/min/cellExpressed in Xenopus oocytes nih.gov
S. cerevisiaeHexose Transporter(s)Glucose1.9 ± 0.1255 ± 7 nmol min-1 mg protein-1High-affinity system core.ac.uk
S. cerevisiaeHexose Transporter(s)Glucose (repressed)~2Not specifiedHigh-affinity component researchgate.net
S. cerevisiaeHexose Transporter(s)Glucose (derepressed)~0.7Not specifiedHigh-affinity component researchgate.net
S. cerevisiaeHexose Transporter(s)Glucose~25Not specifiedLow-affinity component (derepressed) researchgate.net
S. cerevisiaeHexose Transporter(s)Glucose~45Not specifiedLow-affinity component (repressed) researchgate.net

Note: Units and experimental conditions may vary between studies.

Genome-Scale Metabolic Models to Predict Cellular Behavior

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that reconstruct the entire network of metabolic reactions within an organism based on its genome annotation. nih.govplos.orgnih.govfrontiersin.orgmdpi.comasm.orgfrontiersin.orgoup.com These models are valuable for predicting cellular metabolic capabilities and responses to genetic or environmental changes. nih.govplos.orgnih.govfrontiersin.orgmdpi.comasm.orgfrontiersin.orgoup.com

GEMs incorporate information about enzymes and transport proteins, including hexose transporters like this compound (GLUT1). nih.govplos.orgnih.govfrontiersin.orgmdpi.comasm.orgfrontiersin.org By applying constraint-based modeling approaches, such as Flux Balance Analysis (FBA), GEMs can simulate the flow of metabolites through the network and predict phenotypes like growth rates or the production of specific compounds under different conditions and carbon sources. nih.govplos.orgfrontiersin.orgmdpi.comasm.orgfrontiersin.orgresearchgate.net

In the context of this compound, GEMs can be used to investigate the impact of glucose uptake on various metabolic pathways. nih.govplos.orgfrontiersin.orgmdpi.com For example, GEMs have been used to study the metabolism of organisms like Trypanosoma cruzi, where the hexose transporter facilitates glucose entry, and its downregulation can affect glycolytic flux. nih.govplos.org GEMs can also help identify essential metabolic genes and potential drug targets by simulating the effects of gene deletions. nih.govplos.orgnih.govfrontiersin.org Furthermore, integrating transcriptomic or other omics data with GEMs can yield context-specific models that provide more refined insights into genotype-specific metabolic behavior. nih.gov

Predictive Algorithms for Transporter Functionality

Predictive algorithms utilize computational methods to forecast the function or properties of hexose transporters based on their sequence, structure, or other characteristics. These algorithms are crucial for understanding the impact of genetic variations and for identifying potential modulators of transporter activity.

Algorithms can predict whether a protein is a transporter and classify its substrate specificity, including for hexoses, by analyzing features like amino acid composition, physicochemical properties, and evolutionary information. biorxiv.org Machine learning techniques, such as Support Vector Machines (SVMs), are often employed in these predictive tools. biorxiv.org

Predictive approaches are also used to assess the functional impact of mutations in this compound, particularly in the context of diseases like GLUT1 deficiency syndrome caused by mutations in the SLC2A1 gene. nih.govnih.gov By correlating sequence variants with predicted or experimentally measured functional effects (e.g., glucose uptake rate), algorithms can help predict disease severity or the pathogenicity of novel variants. nih.govnih.gov For instance, functional assays combined with predictive analysis have shown that the severity of GLUT1 deficiency syndrome correlates inversely with the residual glucose transport function of the mutated transporter. nih.gov Quantitative functional scores derived from such assays can potentially predict neurological outcomes. nih.gov Homology modeling and docking analyses are also used to predict the structural characteristics of hexose transporters and how they interact with substrates or inhibitors, providing insights into potential binding sites and transport mechanisms. physiology.orgcytgen.commdpi.com

Future Directions in Hexose Transporter 1 Academic Research

Elucidating Uncharacterized HXT1 Regulatory Mechanisms

The transcriptional regulation of the HXT1 gene is known to be induced by high concentrations of glucose. nih.govnih.gov This process involves a complex interplay of repressor and activator proteins. In the absence of glucose, the repressor protein Rgt1p, in conjunction with the co-repressor Ssn6p, inhibits HXT1 expression. nih.govnih.gov High glucose levels are thought to trigger a signaling cascade that leads to the inactivation of Rgt1p's repressive function, allowing for gene expression. nih.gov The protein Grr1p is a positive regulator, and it has been proposed that glucose activates Grr1p to inhibit the Rgt1p repressor. nih.gov Additionally, components of the glucose repression pathway, such as Hxk2p and Reg1p, are required for the high-level glucose induction signal for HXT1 expression. nih.gov

Despite this framework, significant gaps in our knowledge remain. Future research should focus on:

Delineating the complete signaling pathway: The precise molecular events that sense high extracellular glucose and transmit this signal to the regulatory proteins are not fully understood. Identifying the upstream sensors and the sequence of protein interactions and modifications is a critical next step.

Characterizing additional regulators: Proteins such as Tup1p, Cyc8p, and Ixr1p have been implicated in the regulation of HXT1 transcription. yeastgenome.org The specific conditions under which these factors act and their mechanisms of control over HXT1 expression require further investigation.

Deeper Understanding of Post-Translational Control and Protein Dynamics

The activity and stability of the Hxt1 protein are regulated by post-translational modifications (PTMs), which add another layer of control beyond transcription. It is known that Hxt1p is ubiquitinylated on at least three lysine (B10760008) residues and phosphorylated on 18 residues. yeastgenome.org The dynamic expression of Hxt1 has been observed to change in response to fluctuations in extracellular glucose concentrations. nih.gov For instance, HXT1 is expressed during periods of glucose excess, while it is not detected under glucose-limited conditions. nih.gov

Future research in this area should aim for a more granular understanding of these processes:

Functional role of specific PTMs: The precise functional consequence of each identified phosphorylation and ubiquitination site on Hxt1p's transport activity, substrate affinity, and cellular localization needs to be determined. For example, phosphorylation by kinases such as Atg1p, Cdc28p, and Npr1p is known to regulate Hxt1p activity, but the specific effects of these modifications are not fully characterized. yeastgenome.org

Protein turnover and degradation pathways: Hxt1 is a short-lived protein that is targeted to the vacuole for degradation, particularly in response to glucose starvation. yeastgenome.orgplos.org The molecular machinery responsible for recognizing, ubiquitinating, and trafficking Hxt1p for degradation requires further elucidation. Studies have shown that mutations in certain residues, such as N370, can make the protein resistant to degradation. plos.org

Impact of PTMs on protein dynamics: Molecular dynamics simulations can be a powerful tool to predict how different PTMs affect the conformational stability and interaction landscape of Hxt1p. plos.org Such studies could provide insights into the allosteric effects of modifications on transporter function.

High-Resolution Structural Determination of HXT1 and Conformational Dynamics

A detailed understanding of HXT1's mechanism of action is contingent upon obtaining high-resolution structural information. Like other members of the major facilitator superfamily, Hxt1p is predicted to have 12 transmembrane domains. nih.gov The transport cycle is believed to involve significant conformational changes, alternating between outward-facing, occluded, and inward-facing states to move substrates across the membrane. researchgate.net While homology models have been generated, an experimental high-resolution structure is lacking. researchgate.net

Key objectives for future research include:

Solving the atomic structure: Obtaining a high-resolution crystal or cryo-EM structure of HXT1 in its different conformational states (e.g., apo, substrate-bound, inhibitor-bound) is a primary goal. This would provide a definitive architectural blueprint.

Mapping substrate and inhibitor binding sites: Structural data would allow for the precise identification of the amino acid residues that form the binding pocket for glucose and other hexoses. This is crucial for understanding substrate specificity.

Investigating conformational transitions: Techniques such as fluorescence spectroscopy can be used to study the conformational changes that occur during the transport cycle, as has been done for related transporters like GLUT-1. nih.gov Understanding the kinetics and triggers of these transitions is essential for a complete mechanistic picture. The rate-limiting step in the transport cycle for similar transporters has been identified as the conformational change of the protein. nih.gov

Comprehensive Functional Characterization of HXT1 Homologs Across Diverse Taxa

HXT1 and its homologs are found in a variety of organisms, where they have adapted to different metabolic needs. For example, a functional hexose (B10828440) transporter, also named Hxt1, has been identified in the methylotrophic yeast Hansenula polymorpha. nih.govresearchgate.net In the pathogenic fungus Magnaporthe oryzae, HXT1 homologs are involved in nutrient acquisition during infection. nih.gov Homologs also exist in protozoan parasites like Plasmodium vivax and Plasmodium falciparum, where they are essential for glucose uptake and represent potential drug targets. frontiersin.orgnih.gov

To broaden our understanding of this transporter family, future studies should focus on:

Systematic characterization: A more systematic approach to identifying and functionally characterizing HXT1 homologs from a wider range of fungi, protists, and other eukaryotes is needed. This would involve heterologous expression studies and kinetic analysis.

Comparative analysis of function: Comparing the substrate specificity, affinity, and transport kinetics of HXT1 homologs from different species will shed light on how these transporters have been tailored to specific physiological roles. For instance, the P. falciparum hexose transporter (PfHT1) has a distinct inhibitor binding pocket compared to human glucose transporters, which is being explored for selective drug design. nih.govbiorxiv.org

Exploring diverse physiological roles: The roles of HXT1 homologs in processes beyond simple glucose uptake, such as signaling and pathogenicity, should be investigated in a broader range of organisms.

Integration of Multi-Omics Data for Systems-Level Understanding

A complete picture of HXT1's role in the cell can only be achieved by placing it within the broader context of cellular networks. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for this type of systems-level analysis. azolifesciences.comnih.gov

Future research should leverage these approaches to:

Build comprehensive regulatory models: By combining transcriptomic data (measuring HXT1 mRNA levels) with proteomic data (quantifying Hxt1p abundance) and phosphoproteomic data, a more detailed and dynamic model of HXT1 regulation can be constructed.

Connect transporter activity to metabolic flux: Metabolomic analyses can be used to measure the downstream consequences of HXT1 activity on cellular metabolic pathways. This can help to quantify the contribution of HXT1 to glycolysis and other metabolic processes under different conditions.

Identify novel interaction partners: Proteomic techniques can be used to identify proteins that physically interact with Hxt1p. These interaction partners may be involved in its regulation, localization, or integration into larger protein complexes. The integration of multi-omics data can help to understand the flow of biological information from the genetic level to the functional, phenotypic level. nih.gov

Engineering of HXT1 for Biotechnological Applications (non-medical)

The properties of HXT1 make it an attractive target for protein engineering in non-medical biotechnology, particularly in the production of biofuels and other chemicals from lignocellulosic biomass. This biomass is rich in both glucose and other sugars like xylose. A key challenge in yeast-based fermentation is the preferential consumption of glucose over other sugars.

Future research in this area is focused on engineering HXT1 and related transporters to:

Alter substrate specificity: Modifying the transporter to efficiently transport sugars other than glucose, such as xylose, is a major goal. nih.gov Directed evolution and site-directed mutagenesis have been used to create Hxt1 variants with improved affinity for xylose. jscimedcentral.com

Reduce glucose inhibition: Engineering transporters that are less sensitive to glucose repression would enable the co-fermentation of mixed sugars, which is crucial for economically viable biofuel production. nih.gov

Improve transporter stability and expression: Modifications to enhance the stability and cell-surface expression of Hxt1, for example by altering ubiquitination sites, have been shown to improve the utilization of mixed sugars in organisms like Ogataea polymorpha. nih.govresearchgate.net

Engineered TransporterOrganismEngineering StrategyOutcome
Hxt1 Saccharomyces cerevisiaeDirected enzyme evolutionImproved xylose affinity
Hxt1 Ogataea polymorphaSubstitution of asparagine to alanine (B10760859) and modification of ubiquitination sitesSimultaneous utilization of xylose and glucose
Hxt36 chimera Saccharomyces cerevisiaeFusion of HXT3 and HXT6 genesFunctional glucose transporter with altered properties

This table provides examples of how hexose transporters have been engineered for biotechnological purposes.

Exploring Evolutionary Trajectories and Functional Divergence

The HXT gene family in yeasts has expanded through gene duplication events, leading to a suite of transporters with different affinities and regulatory patterns. portlandpress.comnih.gov For example, in the lineage leading to S. cerevisiae, a duplication event gave rise to HXT1 and HXT3. portlandpress.com Understanding the evolutionary history of HXT1 can provide insights into the emergence of its specific low-affinity, high-capacity transport function.

Future academic research should explore:

Phylogenetic reconstruction: A more comprehensive phylogenetic analysis of the HXT family across a wider range of yeast and fungal species can help to map the key duplication, loss, and translocation events that have shaped this gene family. portlandpress.com

Ancestral sequence reconstruction: Reconstructing and characterizing ancestral HXT proteins could reveal the evolutionary steps that led to the functional specialization of modern-day transporters like Hxt1.

Identifying the drivers of functional divergence: Investigating the selective pressures that have driven the divergence of HXT1 from its paralogs (e.g., the high-affinity transporters) will enhance our understanding of how metabolic networks evolve in response to different nutritional environments. oup.com

Q & A

Q. What experimental models are optimal for studying hexose transporter function and substrate specificity?

Q. How can researchers differentiate between facilitative and secondary active hexose transporters in experimental systems?

Facilitative transporters (e.g., GLUT family) are identified by their sodium-independent, bidirectional transport along concentration gradients. Sodium-dependent transporters (e.g., SGLT1) require extracellular Na+ and are inhibited by phlorizin. Methodologically, use ion-free buffers and pharmacological inhibitors (e.g., cytochalasin B for GLUTs) in uptake assays . Transcriptional profiling (e.g., qPCR for SGLT1 vs. GLUT2) and immunolocalization (e.g., plasma membrane vs. intracellular vesicles) further distinguish isoforms .

Q. What techniques are used to analyze hexose transporter expression during developmental or metabolic transitions?

Temporal expression profiling via RNA-seq or qPCR (e.g., Vvht1 in grape berries during ripening ) and protein quantification via Western blot or immunocytochemistry (e.g., GLUT1 in cancer cells ). Promoter analysis (e.g., ethylene-responsive elements in Vvht1 ) and in situ hybridization (e.g., enterocyte crypt-villus axis in diabetes models ) link expression patterns to regulatory cues.

Advanced Research Questions

Q. How do transcriptional and post-translational mechanisms regulate hexose transporter activity under varying nutrient conditions?

In yeast, HXT7 (high-affinity transporter) is transcriptionally repressed by high glucose via Mig1p and degraded in vacuoles under nitrogen starvation, while HXT3 (low-affinity) is induced by glucose abundance . In mammals, insulin regulates GLUT4 translocation, while diabetes upregulates SGLT1 and GLUT2 via crypt-villus signaling . Methodologically, chromatin immunoprecipitation (ChIP) identifies transcription factor binding (e.g., Snf1p/Hxk2p/Mig1p pathway ), and cycloheximide chase assays track protein turnover .

Q. What experimental strategies validate hexose transporters as drug targets in pathogens like Plasmodium falciparum?

Use heterologous expression systems (e.g., Xenopus oocytes) to confirm transporter specificity and screen inhibitors (e.g., compound 3361 for PfHT1). Validate target relevance via lethality assays in parasites, ensuring inhibitors do not affect host transporters (e.g., human GLUT1) at therapeutic concentrations . Molecular docking (e.g., PfHT1 vs. hGLUT1 ) and resistance mutation studies further confirm target engagement .

Q. How can conflicting data on hexose transporter roles in metabolic flux be resolved?

For example, in yeast, low-affinity Hxt1p increases glycolytic flux compared to high-affinity Hxt7p, contradicting assumptions about transporter efficiency . Resolve via (i) chemostat cultures controlling extracellular glucose, (ii) 13C metabolic flux analysis, and (iii) single-cell microscopy to correlate transporter density with glycolytic enzyme activity .

Q. What functional genomics approaches identify hexose transporters as virulence factors in pathogens?

In Leptosphaeria maculans, T-DNA insertional mutagenesis identified LmHxt1 as a virulence factor. Validate via (i) complemented strains restoring virulence, (ii) phylogenetic clustering with known transporters (e.g., C. graminicola CgHxt4 ), and (iii) transport assays comparing hexose uptake in wild-type vs. mutants .

Q. How do hexose transporters interact with non-canonical substrates (e.g., vitamin C) in specialized cell types?

Q. What are best practices for kinetic parameter determination (Km, Vmax) of hexose transporters?

Use radiolabeled substrates (e.g., 14C-glucose) in uptake assays under zero-trans conditions. For high-affinity transporters (e.g., Hxt7p), employ low glucose concentrations (0.1–10 mM) and correct for non-specific binding via parallel assays in transporter-null strains . For SGLT1, measure Na+-dependent uptake with/without phlorizin .

Q. How can heterologous expression systems (e.g., yeast, oocytes) be optimized for functional studies of plant hexose transporters?

Clone transporters into vectors with strong promoters (e.g., GAL1 in yeast) and use growth complementation in EBY.VW4000 under selective hexoses . For electrophysiology (e.g., Xenopus oocytes), confirm membrane localization via fluorescence tagging and two-electrode voltage clamping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.